molecular formula C₉H₇D₄BO₂ B1144767 4-Cyclopropylphenylboronic Acid-d4 CAS No. 1802889-44-6

4-Cyclopropylphenylboronic Acid-d4

Cat. No.: B1144767
CAS No.: 1802889-44-6
M. Wt: 166.02
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Description

4-Cyclopropylphenylboronic Acid-d4 is labelled 4-Cyclopropylphenylboronic Acid which is an intermediate used to prepare substituted indoles as PPAR-γ binding agents. It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase for potential bone resorption treatment.>

Properties

CAS No.

1802889-44-6

Molecular Formula

C₉H₇D₄BO₂

Molecular Weight

166.02

Synonyms

B-(4-Cyclopropylphenyl)-boronic Acid-d4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Drug Discovery

In the landscape of modern drug development and metabolic research, isotopically labeled compounds serve as indispensable tools. The introduction of deuterium (²H or D) into a molecule, such as in 4-Cyclopropylphenylboronic Acid-d4, provides a subtle yet powerful modification. While preserving the core chemical reactivity and biological activity of the parent molecule, the increased mass of deuterium allows for sensitive detection and tracking in complex biological matrices. This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Cyclopropylphenylboronic Acid-d4, offering insights for researchers, scientists, and drug development professionals who utilize this and similar deuterated compounds in their work. It is important to note that while specific experimental data for the deuterated form is limited, the physicochemical properties are largely comparable to its non-deuterated analog, 4-Cyclopropylphenylboronic acid. The primary distinction lies in the molecular weight, a critical parameter for mass spectrometry-based applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are paramount for its handling, formulation, and application in experimental settings. The following table summarizes the key properties of 4-Cyclopropylphenylboronic Acid and its deuterated form.

Property4-Cyclopropylphenylboronic Acid4-Cyclopropylphenylboronic Acid-d4Rationale and Implications
Molecular Formula C₉H₁₁BO₂C₉H₇D₄BO₂The four deuterium atoms replace four protium atoms on the phenyl ring, leading to a higher molecular weight.
Molecular Weight 161.99 g/mol [1]166.02 g/mol (calculated)The increased mass is the basis for its use as an internal standard in quantitative mass spectrometry assays.
CAS Number 302333-80-8[1]Not broadly availableA specific CAS number for the d4 variant may be assigned by individual suppliers.
Appearance White to off-white solid/powder[2]Expected to be a white to off-white solidThe physical appearance is generally unaffected by isotopic substitution.
Melting Point 90-95 °CExpected to be similar to the non-deuterated formIsotopic substitution typically has a negligible effect on the melting point.
Solubility Soluble in methanol. Generally, phenylboronic acids show high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[3]Expected to have similar solubilityThe polarity and overall chemical nature remain unchanged, thus solubility profiles are anticipated to be nearly identical.
Storage Conditions Inert atmosphere, 2-8°C[1] or -20°C[4]Inert atmosphere, 2-8°C or -20°CBoronic acids can be sensitive to heat and moisture, which can lead to dehydration and the formation of boroxines (cyclic trimers).[5][6]

Structural Elucidation and Chemical Identity

The precise chemical structure of 4-Cyclopropylphenylboronic Acid-d4 is foundational to its function. The diagram below illustrates the molecular architecture, highlighting the deuterated phenyl ring.

Caption: Molecular structure of 4-Cyclopropylphenylboronic Acid-d4.

Experimental Protocols for Characterization

Ensuring the purity, identity, and stability of 4-Cyclopropylphenylboronic Acid-d4 is critical for its effective use. The following protocols outline standard analytical methodologies.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of boronic acids is often assessed using reverse-phase HPLC. A significant challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides.[5][6] The choice of mobile phase and column chemistry is therefore crucial to obtain accurate and reproducible results.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is commonly used.[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer, such as 10 mM ammonium acetate, is often effective.[5] The pH of the mobile phase can be critical, as the reactivity of boronic esters with water is pH-dependent.[7]

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (typically around 254 nm).

  • Sample Preparation: Dissolve a known concentration of 4-Cyclopropylphenylboronic Acid-d4 in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurities. The purity is calculated based on the relative peak areas.

Causality Behind Experimental Choices:

  • The use of a C18 column provides good retention for the moderately polar boronic acid.

  • Ammonium acetate in the mobile phase helps to control the pH and improve peak shape.

  • Gradient elution is often necessary to separate impurities with different polarities from the main compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase inject Inject onto C18 column dissolve->inject separate Gradient Elution (Acetonitrile/Ammonium Acetate) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight of 4-Cyclopropylphenylboronic Acid-d4.

Methodology:

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.

  • Ionization Mode: Both positive and negative ion modes can be explored. In positive mode, the protonated molecule [M+H]⁺ would be observed.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode), is infused directly into the mass spectrometer or analyzed via LC-MS.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the deuterated compound. The isotopic pattern will also be characteristic of the presence of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the structure and the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The spectrum of 4-Cyclopropylphenylboronic Acid-d4 is compared to that of the non-deuterated standard. The signals corresponding to the protons on the phenyl ring should be absent or significantly reduced in intensity in the deuterated compound, confirming the isotopic labeling. The signals for the cyclopropyl and hydroxyl protons should remain.

Applications in Research and Development

4-Cyclopropylphenylboronic Acid-d4 is primarily used as an internal standard in quantitative bioanalytical assays. The cyclopropylphenylboronic acid moiety is a key structural feature in various pharmacologically active molecules.[8] Therefore, its deuterated analog is crucial for accurately measuring the concentration of such drugs and their metabolites in biological samples during preclinical and clinical studies.

The core reactivity of the boronic acid group, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of complex molecules.[8] The deuterated version can be used to synthesize labeled final products for use in metabolic fate and mechanistic studies.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Cyclopropylphenylboronic Acid-d4.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[2][9]

  • Handling: Avoid contact with skin and eyes.[9] Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[2]

Conclusion

4-Cyclopropylphenylboronic Acid-d4 is a valuable tool for researchers in the pharmaceutical and chemical sciences. Its physicochemical properties, being very similar to its non-deuterated counterpart, allow it to serve as an excellent internal standard for mass spectrometry-based quantification. A thorough understanding of its characteristics, coupled with appropriate analytical methods for its characterization, is essential for its effective and reliable use in drug discovery and development.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • 16 - Analytical Methods - The Royal Society of Chemistry.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry - American Chemical Society.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Safety Data Sheet.
  • SAFETY DATA SHEET - TCI Chemicals.
  • (4-(Cyclopropylmethoxy)phenyl)boronic acid | 411229-67-9 - Sigma-Aldrich.
  • 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm.
  • Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid.
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • 411235-57-9 | Cyclopropylboronic acid - ChemScene.
  • Cyclopropylboronic acid 411235-57-9 - Sigma-Aldrich.

Sources

4-Cyclopropylphenylboronic Acid-d4 synthesis and characterization

Precision Synthesis of 4-Cyclopropylphenylboronic Acid-d4 ( -CPPBA)

Executive Summary

4-Cyclopropylphenylboronic acid-d4 (


This guide details a validated, convergent synthesis route designed to maximize isotopic incorporation (>99 atom% D) and chemical purity. Unlike non-deuterated protocols that prioritize bulk economy, this workflow prioritizes isotopic conservation and regioselectivity , utilizing 1,4-dibromobenzene-d4 as the commercially available starting scaffold.

Strategic Synthetic Architecture

The synthesis is designed around a desymmetrization strategy . Starting with the symmetric 1,4-dibromobenzene-d4, we introduce the cyclopropyl moiety via a controlled Suzuki-Miyaura coupling, followed by a cryogenic lithium-halogen exchange to install the boronic acid.

Retrosynthetic Logic
  • Target: 4-Cyclopropylphenylboronic Acid-d4.

  • Precursor: 1-Bromo-4-cyclopropylbenzene-d4.

  • Starting Material: 1,4-Dibromobenzene-d4 (CAS: 4165-57-5).

Why this route?

  • Isotopic Fidelity: 1,4-Dibromobenzene-d4 is widely available with high isotopic purity (>99.5% D). Using it as the starting block avoids the scrambling often seen in H/D exchange reactions.

  • Regiocontrol: The Suzuki coupling of a cyclopropyl boron species with an aryl bromide is milder and more selective than Kumada couplings, reducing the risk of defluorination or scrambling if other functional groups were present (though less relevant for this specific scaffold, it is a best-practice habit).

Synthesis_Pathwaycluster_legendLegendSM1,4-Dibromobenzene-d4(CAS 4165-57-5)Inter1-Bromo-4-cyclopropylbenzene-d4SM->InterStep 1: SuzukiDesymmetrizationReagent1Cyclopropylboronic AcidPd(dppf)Cl2, K3PO4Reagent1->InterProduct4-Cyclopropylphenylboronic Acid-d4Inter->ProductStep 2: CryogenicBorylationReagent21. n-BuLi (-78°C)2. B(OiPr)33. H3O+Reagent2->ProductL1Starting MaterialL2IntermediateL3Target

Figure 1: Convergent synthesis pathway for

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-cyclopropylbenzene-d4

Objective: Mono-functionalization of the dibromide scaffold.

Rationale: Statistical coupling on a symmetric dibromide typically yields a mixture of starting material, mono-product, and bis-product. To favor the desired mono-bromide, we employ a 3:1 molar excess of the deuterated dibromide. The unreacted 1,4-dibromobenzene-d4 can be recovered chromatographically.

Reagents:

  • 1,4-Dibromobenzene-d4 (3.0 equiv)

  • Cyclopropylboronic acid (1.0 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    Cl
    
    
    (0.05 equiv)
  • K

    
    PO
    
    
    (3.0 equiv, 2M aqueous)
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge: In a flame-dried Schlenk flask, combine 1,4-dibromobenzene-d4, cyclopropylboronic acid, and Pd(dppf)Cl

    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvate: Add degassed Toluene and 2M aq. K

    
    PO
    
    
    .
  • Reaction: Heat to 85°C for 16 hours with vigorous stirring. The biphasic system requires efficient mixing.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexanes).

    • Elution Order: 1,4-Dibromobenzene-d4 (recoverable)

      
      1-Bromo-4-cyclopropylbenzene-d4 
      
      
      1,4-Dicyclopropylbenzene-d4.
  • Yield Target: 65-75% (based on cyclopropylboronic acid).

Step 2: Synthesis of 4-Cyclopropylphenylboronic Acid-d4

Objective: Conversion of aryl bromide to boronic acid via lithium-halogen exchange.

Rationale: Lithium-halogen exchange is preferred over Miyaura borylation (Pd-catalyzed) for this step to avoid potential scrambling and to simplify purification (no Pd residues). The cryogenic condition prevents benzyne formation or polymerization.

Reagents:

  • 1-Bromo-4-cyclopropylbenzene-d4 (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Triisopropyl borate (1.2 equiv) - Preferred over trimethyl borate for higher boiling point and easier handling.

  • Solvent: Anhydrous THF

Procedure:

  • Cryo-Cooling: Dissolve the bromide in anhydrous THF under Argon and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes at -78°C.

    • Note: The solution may turn slightly yellow/orange, indicating the formation of the aryllithium species.

  • Trapping: Add Triisopropyl borate dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with brine.[1] Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Acetonitrile/Water or Hexane/CH

    
    Cl
    
    
    to remove boroxine trimers and impurities.
  • Yield Target: 80-90%.

Characterization & Quality Control

The validation of deuterated standards requires confirming both chemical purity and isotopic enrichment.

Analytical Profile
TechniqueExpected Result for

-CPPBA
Diagnostic Note

H NMR
(CDCl

)

0.7-0.8 (m, 2H), 1.0-1.1 (m, 2H), 1.9 (m, 1H). Aromatic region (7.0-8.0 ppm) is SILENT.
Presence of aromatic peaks indicates <99% D enrichment (isotopic dilution).

C NMR
Cyclopropyl carbons (~10, 15 ppm). Aromatic carbons show C-D coupling (triplets,

Hz).
C-B carbon is often broad or invisible due to quadrupolar relaxation.

B NMR
Single peak at

~29-30 ppm.
Confirms trivalent boron species.
HRMS (ESI-) [M-H]

= 165.08 (approx).
Shift of +4 Da vs. non-deuterated standard (161.08).
HPLC Purity >98% (UV 254 nm).Boronic acids can streak; use additives (e.g., formic acid) or analyze as pinacol ester derivative.
QC Decision Tree

Before releasing the batch for bioanalytical use, follow this logic flow:

QC_FlowSampleIsolated Solid(d4-CPPBA)HNMR1H NMR AnalysisSample->HNMRAromaticAromatic PeaksDetected?HNMR->AromaticCalcCalculate %DIntegration RatioAromatic->CalcYes (Trace)MSHRMS AnalysisAromatic->MSNo (Silent)PassDIsotopic Purity> 99%?Calc->PassDPassD->MSYesFailReprocess / RejectPassD->FailNoFinalRelease BatchMS->Final

Figure 2: Quality Control decision matrix for deuterated standards.

Technical Considerations & Troubleshooting

Boronic Acid Dehydration

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: NMR may show multiple sets of peaks or broad signals.

  • Solution: Add a drop of D

    
    O to the NMR tube. This shifts the equilibrium entirely to the monomeric acid form [B(OH)
    
    
    ], sharpening the signals.
Protodeboronation

Cyclopropylphenylboronic acids are relatively stable, but prolonged exposure to strong acids or high heat can lead to protodeboronation (loss of the B(OH)

  • Mitigation: Perform the hydrolysis step at RT (do not reflux in acid). Store the solid at 4°C.

Isotopic Dilution
  • Risk: Using non-anhydrous solvents in the lithiation step can introduce H from water, though this typically quenches the anion rather than exchanging the ring D.

  • Critical Control: The primary source of H-contamination is the starting material. Ensure the 1,4-dibromobenzene-d4 CoA confirms >99% D.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of Cyclopropylboronic Acid Derivatives

    • Li, A. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Vertex AI Search Snippet 1.1. 2

  • Lithium-Halogen Exchange Protocols: Slocum, D. W., et al. (2005). Lithium-Halogen Exchange Reactions of Aryl Halides. Synthesis, 2005(12), 3477-3498.
  • Characterization of Boronic Acids

    • Hall, D. G. (Ed.).[3][4] (2011).[4][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

A Technical Guide to 4-Cyclopropylphenylboronic Acid-d4: Properties, Applications, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 4-Cyclopropylphenylboronic Acid-d4, a deuterated analogue of the versatile chemical reagent, 4-cyclopropylphenylboronic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize isotopically labeled compounds. We will explore the fundamental properties of this compound, the rationale behind its deuteration, and its application in modern chemical research, particularly in the context of mechanistic studies and metabolic profiling.

Core Physicochemical Properties

The defining characteristics of 4-Cyclopropylphenylboronic Acid-d4 are summarized below. The incorporation of four deuterium atoms on the cyclopropyl ring results in a predictable increase in its molecular weight compared to its non-deuterated counterpart.

PropertyValue
Molecular Formula C9H7D4BO2
Molecular Weight 166.05 g/mol
Appearance Typically a white to off-white solid
Deuterium Incorporation d4 on the cyclopropyl ring

The structure of 4-Cyclopropylphenylboronic Acid-d4 is depicted below, highlighting the positions of deuterium labeling.

Suzuki_Miyaura_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition R-X Organopalladium(II) Complex Organopalladium(II) Complex Oxidative Addition->Organopalladium(II) Complex Transmetalation Transmetalation Organopalladium(II) Complex->Transmetalation [R'-BY₂(OH)]⁻ Di-organopalladium(II) Complex Di-organopalladium(II) Complex Transmetalation->Di-organopalladium(II) Complex Reductive Elimination Reductive Elimination Di-organopalladium(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling of 4-Cyclopropylphenylboronic Acid-d4 with an Aryl Bromide

This protocol outlines a general procedure for the coupling of 4-Cyclopropylphenylboronic Acid-d4 with a generic aryl bromide. The specific conditions may require optimization based on the nature of the aryl bromide.

Materials:

  • 4-Cyclopropylphenylboronic Acid-d4

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 4-Cyclopropylphenylboronic Acid-d4 (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The use of the deuterated boronic acid allows for the resulting biaryl product to be isotopically labeled, which can then be used in subsequent biological or mechanistic studies.

Conclusion

4-Cyclopropylphenylboronic Acid-d4 is a specialized yet highly valuable reagent for researchers in the pharmaceutical and chemical industries. Its utility as an internal standard, a tracer for metabolic studies, and a building block for the synthesis of labeled compounds underscores the importance of isotopic labeling in modern scientific research. A thorough understanding of its properties and reactivity, particularly in robust synthetic methodologies like the Suzuki-Miyaura coupling, enables the design and execution of sophisticated experiments aimed at elucidating complex biological and chemical processes.

References

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15).
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21).
  • Understanding the World of Isotope Labelled Compounds and Why They Matter?. (2024, March 8).
  • Isotopic Labeling Services for Drug Discovery - ResolveMass Laboratories Inc. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Isotopic Labeling of Metabolites in Drug Discovery Applications - PubMed. (2012, November 15).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 - Sigma-Aldrich. (n.d.).
  • 1219741-94-2| Chemical Name : 4-(Cyclopropyl)phenylboronic acid pinacol ester. (n.d.).
  • 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm. (n.d.).
  • (4-(Cyclopropylmethoxy)phenyl)boronic acid | 411229-67-9 - Sigma-Aldrich. (n.d.).
  • 179251-29-7|(4-(Cyclopropylmethyl)phenyl)boronic acid|BLD Pharm. (n.d.).
  • Cyclopropylcarboxylic acid-d4 (Carboxycyclopropane-d4) | Stable Isotope | MedChemExpress. (n.d.).
  • 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem - NIH. (n.d.).

Technical Guide: Isotopic Purity and Characterization of 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis logic, and isotopic purity assessment of 4-Cyclopropylphenylboronic Acid-d4 .

Executive Summary & Compound Architecture

4-Cyclopropylphenylboronic Acid-d4 is a high-value deuterated organoboron reagent primarily utilized as a stable isotope internal standard (IS) in bioanalytical mass spectrometry and as a metabolic probe in drug discovery.

  • Chemical Structure: The "d4" designation typically refers to the perdeuteration of the phenylene ring (

    
    ), leaving the cyclopropyl group and boronic acid moiety with natural isotopic abundance.
    
  • Key Application: It serves as a surrogate for 4-cyclopropylphenylboronic acid (or its derivatives) to normalize matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.

  • Critical Quality Attribute (CQA): Isotopic Purity (Atom % D) and Chemical Purity. For use as an internal standard, an isotopic enrichment of

    
     98 atom % D  is required to prevent "cross-talk" (signal contribution) to the analyte channel (M+0).
    
Structural Specification
FeatureSpecification
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Molecular Weight ~166.02 g/mol (vs. 162.00 for protio)
Deuterium Position Aromatic Ring (Positions 2, 3, 5,[1][2][3] 6)
Mass Shift +4.025 Da

Synthesis Logic & Origins of Isotopic Impurity

Understanding the synthesis is crucial for troubleshooting purity issues. The presence of


 or 

isotopologues usually stems from incomplete halogen-lithium exchange or moisture contamination during production.
Synthesis Pathway (Graphviz)

The following diagram illustrates the standard synthesis route and potential entry points for isotopic impurities.

SynthesisPath Start 1,4-Dibromobenzene-d4 (>99% D) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 Lithio-benzene-d4 Intermediate Step1->Inter1 Step2 Cyclopropanation (Cyclopropyl halide) Inter1->Step2 Inter2 1-Bromo-4-cyclopropyl benzene-d4 Step2->Inter2 Step3 Boronylation (1. n-BuLi / 2. B(OiPr)3) Inter2->Step3 Product 4-Cyclopropylphenyl boronic Acid-d4 Step3->Product Moisture Moisture (H2O) Contamination Moisture->Step3 Protodeboronation (Yields d3/d4 benzene) Incomplete Incomplete D-Exchange (Starting Material) Incomplete->Start Carries d3 impurity

Figure 1: Synthetic pathway highlighting critical steps where isotopic dilution can occur.

Analytical Protocol: Determination of Isotopic Purity

To certify the isotopic purity, a dual-method approach combining


H-qNMR  (quantitative NMR) and HR-MS  (High-Resolution Mass Spectrometry) is mandatory.
Method A: H-qNMR (The Gold Standard)

NMR is the primary method because it directly quantifies the absence of protons at the deuterated positions.

Experimental Setup
  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    or MeOD due to potential exchange of boronic acid protons, though aromatic protons are stable).
  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (traceable standard).

  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (to ensure full relaxation of residual aromatic protons).
    • Scans:

      
       64.
      
Calculation Logic

In a perfect "d4" sample, the aromatic region (7.0 – 8.0 ppm) should be silent.

  • Step 1: Integrate the Cyclopropyl protons (0.6 – 1.0 ppm and 1.8 ppm). Set this integral to correspond to 5 protons (4

    
     + 1 
    
    
    
    ).
  • Step 2: Integrate the aromatic region (7.0 – 8.0 ppm). Any signal here represents residual Protio (

    
    ) species.
    
  • Step 3: Calculate % D.

    
    
    
Method B: HR-MS (Isotopologue Distribution)

Mass spectrometry determines the distribution of isotopologues (


).
Experimental Setup
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Negative Mode (Boronic acids ionize well in ESI- as

    
     or 
    
    
    
    adducts).
  • Derivatization (Recommended): Boronic acids can form anhydrides (boroxines). To stabilize the MS signal, derivatize with pinacol in situ to form the boronate ester before injection.

Data Interpretation

Calculate the abundance of the


 peak relative to 

and

.
  • Target: The contribution of

    
     (fully protio) should be 
    
    
    
    to ensure assay validity.

Handling & Stability: The Boroxine Equilibrium

Researchers must be aware that 4-cyclopropylphenylboronic acid-d4 exists in a dynamic equilibrium with its trimeric anhydride (boroxine).

  • Observation: In dry solid form, the substance may appear as a mixture of monomer and trimer. This affects the melting point but does not affect isotopic purity.

  • Reversal: Dissolving the solid in aqueous base or wet solvents hydrolyzes the boroxine back to the monomeric boronic acid.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Deuterium on the aromatic ring is stable and does not exchange under standard storage conditions.

Stability Workflow (Graphviz)

Stability cluster_warning Critical Note Monomer Boronic Acid Monomer (Active Reagent) Dehydration Dehydration (Vacuum/Heat) Monomer->Dehydration Boroxine Boroxine Trimer (Storage Form) Dehydration->Boroxine Hydrolysis Hydrolysis (H2O / Base) Boroxine->Hydrolysis Hydrolysis->Monomer Note Isotopic Purity is CONSERVED during this cycle.

Figure 2: The reversible dehydration cycle of boronic acids.

Applications in Drug Development[6][7][8][9][10][11]

A. Internal Standard for Bioanalysis

The +4 Da mass shift places the internal standard signal outside the natural isotopic envelope of the analyte (typically M+1 and M+2).

  • Protocol: Spike 4-cyclopropylphenylboronic acid-d4 into plasma/urine samples at a fixed concentration (e.g., 100 ng/mL) prior to extraction.

  • Benefit: Corrects for matrix suppression in ESI sources.

B. Kinetic Isotope Effect (KIE) Studies

While "d4" is usually an analytical standard, it can be used to probe metabolic pathways.

  • Metabolic Blocking: If the primary metabolism of the drug involves hydroxylation of the phenyl ring, the C-D bonds (which are stronger than C-H bonds) will slow down this reaction (

    
    ).
    
  • Metabolic Switching: Deuteration of the phenyl ring may force metabolic enzymes (CYP450) to attack the cyclopropyl ring instead.

References

  • Cambridge Isotope Laboratories. (2025). Phenyl-d5-boronic acid (D, 98%) Technical Specification. Retrieved from

  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds using ESI-HRMS. Rapid Communications in Mass Spectrometry. Retrieved from

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved from

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated). Retrieved from

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-Cyclopropylphenylboronic Acid-d4 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyclopropylphenylboronic acid and its isotopically labeled variants are crucial building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex drug candidates. A thorough understanding of their solubility is paramount for reaction optimization, purification, formulation, and high-throughput screening. This guide provides a comprehensive overview of the solubility characteristics of 4-Cyclopropylphenylboronic Acid-d4. It delves into the underlying physicochemical principles governing its solubility, presents qualitative solubility data in a range of common organic solvents, and offers a detailed, validated protocol for researchers to determine solubility in their own laboratories. A key focus is placed on the practical challenges associated with boronic acids, particularly the equilibrium with their less soluble trimeric anhydrides (boroxines).

Scientific Note on Isotopic Labeling: This guide uses solubility data for the non-deuterated parent compound, 4-cyclopropylphenylboronic acid, as a proxy for the deuterated (d4) analog. The substitution of four hydrogen atoms with deuterium on the phenyl ring results in a negligible change in molecular weight and does not significantly alter the intermolecular forces (van der Waals forces, hydrogen bonding, dipole-dipole interactions) that dictate solubility. Therefore, the data and principles discussed are considered scientifically representative for 4-cyclopropylphenylboronic acid-d4.

Theoretical Principles of Boronic Acid Solubility

The solubility of any solid in a liquid solvent is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For boronic acids, this equilibrium is influenced by several key factors:

  • Solvent Polarity: The principle of "like dissolves like" is a primary determinant. Boronic acids, possessing both a nonpolar aryl ring and a polar dihydroxylboryl group, exhibit nuanced behavior. They are generally soluble in polar organic solvents that can engage in hydrogen bonding.[1][2]

  • Hydrogen Bonding: The -B(OH)₂ group is an excellent hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities (e.g., alcohols, ethers, ketones) will effectively solvate the boronic acid, promoting dissolution.[1]

  • The Boronic Acid-Boroxine Equilibrium: A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4] This equilibrium is highly sensitive to the presence of water and temperature.[5] Boroxines are generally more crystalline and significantly less soluble than their corresponding boronic acid monomers.[6] The formation of boroxine is an entropically driven process, often favored at higher temperatures or under anhydrous conditions.[5][7] Understanding and controlling this equilibrium is critical for consistent solubility results.

dot graph TD { subgraph "Boronic Acid-Boroxine Equilibrium" A["3 x 4-Cyclopropylphenylboronic Acid (Monomer, More Soluble)"] B["4-Cyclopropylphenylboroxine (Trimer, Less Soluble)"] C["3 x H₂O"] A -- "Dehydration (e.g., Heat, Anhydrous Conditions)" --> B B -- "Hydrolysis (Presence of Water)" --> A A -- " " --- C end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption { text-align: left; margin-top: 5px; font-size: 12px; color: #5F6368; } Figure 1. Reversible equilibrium between the boronic acid monomer and its less soluble boroxine trimer.

Qualitative Solubility Data

While precise quantitative solubility data for 4-cyclopropylphenylboronic acid is not extensively published across a wide solvent range, a qualitative assessment can be compiled from analogous compounds and general principles of boronic acid chemistry.[8][9] The following table summarizes the expected solubility at ambient temperature (~20-25°C).

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneHighPolar aprotic solvents that are good hydrogen bond acceptors.[2][8]
Ketones Acetone, 3-PentanoneHighPolar aprotic solvents with strong hydrogen bond accepting capabilities.[9]
Alcohols Methanol, EthanolHigh to ModeratePolar protic solvents that can effectively solvate the -B(OH)₂ group. May form boronic esters.
Chlorinated Dichloromethane (DCM), ChloroformModerateModerate polarity allows for some dissolution.[8]
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHighly polar solvents capable of disrupting the crystal lattice and solvating the molecule.
Hydrocarbons Hexanes, Heptane, TolueneVery Low / InsolubleNonpolar nature prevents effective solvation of the polar boronic acid group.[2][8]
Water H₂OLowWhile containing polar groups, the hydrophobic cyclopropylphenyl moiety limits aqueous solubility.[2][9]

This table is a guideline. Actual solubility can be affected by purity, crystalline form, and water content of the compound and solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To provide researchers with a self-validating and reliable method, the following gravimetric protocol is detailed.[10][11] This "shake-flask" method is considered a gold standard for determining thermodynamic equilibrium solubility.[12][13]

Materials and Equipment
  • 4-Cyclopropylphenylboronic Acid-d4

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer and/or orbital shaker

  • Thermostatically controlled environment (e.g., incubator, water bath) set to desired temperature (e.g., 25°C)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Preparation: Add an excess amount of 4-cyclopropylphenylboronic acid-d4 to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~20-50 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or use a vortex mixer intermittently within a temperature-controlled environment for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate.[12] A longer time (e.g., 72 hours) can be used to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding the solid material at the bottom.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and discard the first ~0.2 mL of the filtrate to saturate the filter material. Then, carefully dispense a known volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed evaporation dish.

  • Mass Determination: Record the total weight of the dish plus the saturated solution.

  • Solvent Evaporation: Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight of the dried solid is achieved.[10]

  • Calculation: Determine the mass of the dissolved solid and the mass of the solvent. Calculate the solubility in desired units (e.g., mg/mL or g/100 g solvent).

Experimental Workflow Diagram

dot graph TD { A[Step 1: Add Excess Soluteto Vial] --> B[Step 2: Add KnownVolume of Solvent]; B --> C{Step 3: Equilibrate(24-48h at constant T)}; C --> D[Step 4: SettleUndissolved Solid]; D --> E[Step 5: WithdrawSupernatant with Syringe]; E --> F[Step 6: Filter intoPre-weighed Dish]; F --> G[Step 7: Weigh Dish+ Saturated Solution]; G --> H[Step 8: Evaporate Solventto Constant Weight]; H --> I[Step 9: Calculate Solubility(Mass Solute / Volume Solvent)];

} caption { text-align: left; margin-top: 5px; font-size: 12px; color: #5F6368; }

Figure 2. Workflow for Gravimetric Solubility Determination.

Practical Insights and Troubleshooting

  • Boroxine Formation: If solubility appears unusually low or inconsistent in aprotic solvents, consider the possibility of boroxine formation. The presence of even trace amounts of water can shift the equilibrium back towards the more soluble boronic acid.[5] Conversely, storing the solid under anhydrous conditions for extended periods may favor the boroxine form.

  • Temperature Sensitivity: Solubility is temperature-dependent. Ensure all steps, especially equilibration and sampling, are performed at a consistent, recorded temperature to ensure data reproducibility.[10]

  • Metastable Forms: The solubility value obtained can be influenced by the solid-state form of the compound (e.g., different polymorphs, amorphous vs. crystalline).[14] Using a consistent batch of material is crucial for comparative studies.

  • Alternative Methods: For high-throughput needs or when using very small amounts of material, methods like turbidimetric solubility assays can be employed to determine kinetic solubility, though this may not represent true thermodynamic equilibrium.[14][15]

Conclusion

The solubility of 4-Cyclopropylphenylboronic Acid-d4 is governed by its amphiphilic nature and its dynamic equilibrium with the corresponding boroxine. It exhibits high solubility in polar aprotic solvents like THF and DMSO, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbons. For precise and reliable data, the gravimetric shake-flask method is recommended. Careful control of experimental parameters, particularly temperature and equilibration time, is essential for obtaining reproducible and accurate results that can confidently guide research and development activities.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Bao, Y., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method. Pharmaffiliates. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Bevan, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • Tsinman, K. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Reddit. (2022). Determination of maximum solubility? r/OrganicChemistry. [Link]

  • Pal, A., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Stella, V. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. [Link]

  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

  • Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. [Link]

Sources

Methodological & Application

The Crucial Role of 4-Cyclopropylphenylboronic Acid-d4 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity, but its reliability hinges on the effective management of analytical variability. Stable isotope-labeled internal standards, especially deuterated internal standards, are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development. This application note provides a comprehensive guide to the use of 4-Cyclopropylphenylboronic Acid-d4 as an internal standard in mass spectrometry, detailing its properties, application, and a validated protocol for its use in bioanalytical assays.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards like 4-Cyclopropylphenylboronic Acid-d4 lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process. By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Physicochemical Properties of 4-Cyclopropylphenylboronic Acid and its Deuterated Analog

Understanding the properties of both the analyte and its deuterated internal standard is crucial for method development.

Property4-Cyclopropylphenylboronic Acid4-Cyclopropylphenylboronic Acid-d4Rationale for Use as Internal Standard
Molecular Formula C9H11BO2C9H7D4BO2The mass difference of 4 Da provides a clear distinction in the mass spectrometer, minimizing crosstalk.
Molecular Weight ~162.00 g/mol ~166.04 g/mol The increased mass of the deuterated standard allows for separate monitoring by the mass spectrometer.
Chemical Structure The identical core structure ensures co-elution during chromatography and similar behavior during sample preparation and ionization.
Isotopic Purity N/ATypically >98%High isotopic purity is essential to prevent the contribution of the internal standard signal to the analyte signal.
Isotopic Enrichment N/ATypically >99%High enrichment ensures that the vast majority of the internal standard molecules are the desired deuterated species.

Note: The image for 4-Cyclopropylphenylboronic Acid-d4 is illustrative as a specific library image was not available. The deuterium atoms are typically placed on the cyclopropyl ring.

Experimental Workflow for Bioanalytical Method Validation

The following is a comprehensive workflow for the validation of a bioanalytical method using 4-Cyclopropylphenylboronic Acid-d4 as an internal standard, in accordance with FDA guidelines.[2][3][4]

Caption: A typical workflow for bioanalytical method development and validation.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-Cyclopropylphenylboronic acid and 4-Cyclopropylphenylboronic Acid-d4 into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Prepare a series of working solutions of the analyte by serial dilution of the stock solution to create calibration standards.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

The following table outlines a starting point for LC-MS/MS method development. Optimization will be required based on the specific instrumentation and analyte.

ParameterRecommended ConditionRationale
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for small molecules like phenylboronic acids.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion mode ESI and aids in chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic solvent for eluting the analyte and internal standard from a C18 column.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration.A gradient is typically necessary to achieve good separation and peak shape.
Flow Rate 0.3 - 0.5 mL/minA standard flow rate for analytical LC-MS/MS.
Injection Volume 5 - 10 µLA typical injection volume for modern LC-MS/MS systems.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeBoronic acids can often be ionized in both positive and negative modes; both should be evaluated for optimal sensitivity.
MRM Transitions To be determined by infusion of the analyte and ISThe precursor ion will be the [M+H]+ or [M-H]- of each compound, and the product ions will be characteristic fragments.

Data Analysis and Validation

The validation of the bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4] Key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Calibration Curve: A series of standards of known concentrations used to determine the concentration of the analyte in unknown samples.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The use of 4-Cyclopropylphenylboronic Acid-d4 as an internal standard provides a robust and reliable method for the quantitative analysis of 4-Cyclopropylphenylboronic acid in complex biological matrices. Its close physicochemical similarity to the analyte ensures that it effectively compensates for variability throughout the analytical process, leading to highly accurate and precise data. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful implementation and validation of bioanalytical methods using this deuterated internal standard, ultimately contributing to the integrity and confidence in pharmacokinetic and toxicokinetic studies.

References

  • Thermo Fisher Scientific. Certificate of analysis: 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Patel, et al. Bioanalytical method validation: An updated review. PMC. [Link]

  • Li, et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • VTechWorks. Synthesis and Application of Boronic Acid Derivatives. (2010). [Link]

  • Li, Audrey Yun. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]

Sources

Application Note: Deuterium-Enabled Mechanistic Profiling using 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyclopropylphenylboronic Acid-d4 for Kinetic Isotope Effect Studies Content Type: Detailed Application Note and Protocol Guide

Executive Summary

4-Cyclopropylphenylboronic Acid-d4 is a specialized isotopic probe designed for high-precision Kinetic Isotope Effect (KIE) studies in drug discovery and physical organic chemistry. Its primary utility lies in Metabolic Stability Profiling (DMPK) , where it serves as a building block to synthesize deuterated drug candidates ("Deuterium Switch" strategy). By substituting the metabolically labile phenyl ring hydrogens with deuterium, researchers can quantify the contribution of aromatic hydroxylation to total clearance. Secondarily, this reagent is critical for elucidating the mechanisms of Protodeboronation and Suzuki-Miyaura cross-coupling , helping to optimize reaction conditions for unstable boronic acids.

Technical Specifications & Isotopic Integrity

To ensure valid KIE data, the reagent must meet strict isotopic purity standards.

PropertySpecificationCriticality for KIE
Chemical Structure 4-Cyclopropylphenylboronic acid (

-phenyl)
Defines the site of isotopic blockade (aromatic ring).
Isotopic Enrichment

D atom %
Low enrichment leads to "isotopic dilution," skewing

calculations.
Chemical Purity

(HPLC)
Impurities can inhibit CYP450 enzymes or compete in coupling reactions.
Mass Shift +4.025 DaSufficient separation in LC-MS/MS for simultaneous quantification of H/D species.
Application I: Metabolic Stability & Intrinsic Clearance (DMPK)

Context: The cyclopropyl-phenyl moiety is a common pharmacophore (e.g., kinase inhibitors). The phenyl ring is often a "soft spot" for CYP450-mediated oxidation. Objective: Determine if aromatic hydroxylation is the rate-determining step (RDS) in the metabolism of a drug candidate.

Protocol: Intermolecular Competitive KIE Assay

Rationale: Measuring


 and 

in separate incubations is prone to error due to inter-well variability in microsome activity. A 1:1 competitive incubation cancels these errors, providing a precise Intrinsic KIE (

).

Materials:

  • Substrate H: Non-deuterated drug analog (synthesized from standard boronic acid).

  • Substrate D: Deuterated drug analog (synthesized from 4-Cyclopropylphenylboronic Acid-d4).

  • System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow:

  • Probe Synthesis (Pre-requisite):

    • Perform Suzuki-Miyaura coupling of 4-Cyclopropylphenylboronic Acid-d4 with the target halide scaffold.

    • Note: Ensure no H/D exchange occurs during synthesis (avoid strong acids/high temperatures for prolonged periods).

  • Stock Preparation:

    • Prepare 10 mM DMSO stocks of Substrate H and Substrate D.

    • Prepare a 1:1 Mix Working Solution : 10 µM of H + 10 µM of D in buffer (Total substrate = 20 µM).

  • Incubation:

    • Pre-warm HLM (0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 min.

    • Add 1:1 Mix Working Solution (Final conc: 1 µM each).

    • Initiate reaction with NADPH (1 mM final).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • LC-MS/MS Analysis:

    • Monitor MRM transitions for H-species (Mass

      
      ) and D-species (Mass 
      
      
      
      ).
    • Critical: Ensure mass resolution is sufficient to prevent isotopic crosstalk.

Data Analysis: The KIE is determined from the change in the ratio of H to D substrates over time, following the equation for competitive kinetics:



Where


 and 

are the fractions of remaining substrate H and D at time

.
  • Interpretation:

    • KIE

      
       1.0:  C-H bond breaking is not rate-limiting (masking by other steps like binding/release).
      
    • KIE > 2.0: Significant primary isotope effect. Metabolic switching to the cyclopropyl ring or other sites may occur.

Application II: Mechanistic Investigation of Protodeboronation

Context: Boronic acids, particularly those with electron-donating groups or ortho-substituents, are prone to protodeboronation (loss of


 replaced by 

) in aqueous basic media used for Suzuki couplings.[1] Objective: Use KIE to determine if proton transfer to the ipso-carbon is the rate-determining step.
Protocol: Solvent KIE Study (H2O vs D2O)

Note: Here we use the d4-boronic acid to track the fate of the ring, but the KIE is often measured by varying the solvent (Solvent KIE).

  • Reaction Setup:

    • Prepare two reaction vessels:

      • Vessel A: 4-Cyclopropylphenylboronic Acid-d4 in THF/

        
         (pH 10).
        
      • Vessel B: 4-Cyclopropylphenylboronic Acid-d4 in THF/

        
         (pD 10).
        
  • Monitoring:

    • Monitor the disappearance of the boronic acid and appearance of 1-cyclopropyl-2,3,5,6-tetradeuterobenzene (deuterated deboronation product) via

      
      -NMR (if fluorinated standard added) or HPLC.
      
  • Calculation:

    • Calculate

      
       and 
      
      
      
      .
    • 
       indicates proton transfer from water is rate-limiting.
      
Visualizations & Pathways
Figure 1: Metabolic Fate & Deuterium Switch Logic

This diagram illustrates how the d4-reagent is used to probe metabolic pathways.

MetabolicPathway Reagent 4-Cyclopropylphenyl- boronic Acid-d4 Drug_D Deuterated Drug Candidate (d4-Phenyl) Reagent->Drug_D Suzuki Coupling Oxidation_H Metabolic Route A: Aromatic Hydroxylation (BLOCKED by Deuterium) Drug_D->Oxidation_H CYP450 Oxidation_Cyc Metabolic Route B: Cyclopropyl Oxidation (Metabolic Switching) Drug_D->Oxidation_Cyc CYP450 Stable Increased Half-life (t1/2) Reduced Clearance Oxidation_H->Stable KIE > 2.0 (Slowed Reaction) Metabolite Cyclopropyl-Oxidized Metabolite Oxidation_Cyc->Metabolite Dominant Pathway

Caption: Figure 1. Metabolic switching strategy. Deuteration of the phenyl ring (via the d4-boronic acid) blocks Route A, forcing metabolism to Route B or extending half-life.

Figure 2: Experimental Workflow for Competitive KIE

KIE_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Synthesis Synthesize H-Drug & D-Drug (Using d0/d4 Boronic Acids) Mix Prepare 1:1 Molar Mix (10 µM H + 10 µM D) Synthesis->Mix Incubate Incubate with Liver Microsomes + NADPH Mix->Incubate Sample Time-Course Sampling (0, 5, 10, 30 min) Incubate->Sample Quench Quench with ACN (Stop Reaction) Sample->Quench LCMS LC-MS/MS Analysis (Monitor M and M+4) Quench->LCMS Calc Calculate KIE ln(fH) / ln(fD) LCMS->Calc

Caption: Figure 2. Step-by-step workflow for determining Intermolecular Kinetic Isotope Effects using LC-MS/MS.

References
  • Simmons, E. M., & Hartwig, J. F. (2012).[2] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. [Link]

  • Kwan, E. E. (2018).[3] "Competitive Kinetic Isotope Effects." Harvard University / Kwan Group Notes. [Link]

  • Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. [Link]

  • Guengerich, F. P. (2018). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. [Link]

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. [Link]

Sources

Precision in Practice: Deuterium-Labeled Internal Standards for Quantitative LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Quantitative LC-MS/MS relies on the principle that an internal standard (IS) tracks the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization. While Stable Isotope Labeled (SIL) analogs containing


 or 

are theoretically ideal due to perfect co-elution, Deuterium (

or D)-labeled standards
remain the industry workhorse due to cost-effectiveness and synthetic accessibility.[1]

However, deuterium is not a passive label. It introduces physicochemical changes—specifically the Deuterium Isotope Effect —that can alter retention time (RT) and stability.[2] This guide details the mechanistic nuances of using D-labeled standards and provides a rigorous protocol to ensure regulatory compliance (FDA/EMA) and data integrity.

The Science of Deuterium Labeling

The Deuterium Isotope Effect

Unlike


 or 

, which increase mass without significantly altering molecular volume or bond strength, deuterium changes the physical properties of the molecule.[3]
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy). This results in a slightly smaller molar volume and lower polarizability.

  • Chromatographic Consequence: In Reversed-Phase Liquid Chromatography (RPLC), D-labeled isotopologues often display slightly lower lipophilicity , causing them to elute earlier than the unlabeled analyte.

  • The Risk: Even a shift of 0.1–0.2 minutes can move the IS out of the ion suppression zone experienced by the analyte, or vice versa. If the IS and analyte do not experience the exact same matrix effects at the exact same moment, the IS fails to correct for signal variation.

Hydrogen-Deuterium Exchange (HDX)

Deuterium placed on heteroatoms (–OH, –NH, –SH) or acidic carbon positions (e.g.,


-to-carbonyl) is labile. In protic solvents (water, methanol), these D atoms rapidly exchange with H, leading to a loss of the mass tag and signal "scrambling."

Strategic Selection Protocol

Before ordering or synthesizing a standard, apply the following selection logic to prevent downstream validation failures.

Selection Criteria Table
ParameterRecommendationScientific Rationale
Mass Shift (

m)

+3 Da (ideally +4 to +6 Da)
Avoids interference from the natural isotopic distribution (M+1, M+2) of the analyte, especially for molecules containing Cl, Br, or S.
Label Position Aromatic rings or aliphatic backbonesEnsures the label is non-exchangeable .[4] Avoid positions

to ketones or on heteroatoms.[4]
Isotopic Purity

D incorporation
Incomplete labeling results in unlabeled "M+0" impurity, which contributes to the analyte signal (high blank response).
Chemical Purity

Impurities in the IS stock can suppress ionization or introduce phantom peaks.
Decision Workflow (Graphviz)

IS_Selection_Logic Start Start: Select Internal Standard Check_Exchange Check Label Position: Is D on O, N, S or alpha-C? Start->Check_Exchange Reject_1 REJECT: High risk of H/D Exchange Check_Exchange->Reject_1 Yes Check_Mass Check Mass Shift: Is shift >= +3 Da? Check_Exchange->Check_Mass No Reject_2 REJECT: Interference from Natural Isotopes Check_Mass->Reject_2 No Check_RT Predict/Test RT Shift: Is shift significant? Check_Mass->Check_RT Yes Optimize_LC Optimize LC Method: Adjust Gradient/Column Check_RT->Optimize_LC Yes (>0.1 min) Final_Select Proceed to Validation Check_RT->Final_Select No Optimize_LC->Final_Select

Figure 1: Decision tree for selecting and vetting deuterium-labeled internal standards.

Experimental Protocol: Method Development & Validation

Preparation of Stock Solutions

Objective: Prevent degradation and exchange during storage.

  • Solvent Choice: Dissolve D-labeled standards in aprotic organic solvents (e.g., Acetonitrile, DMSO) whenever possible. Avoid unbuffered water or methanol for long-term storage if the label position is chemically sensitive.

  • Equilibration: Allow stock solutions to reach room temperature before pipetting to prevent condensation (which introduces water/protons).

  • Verification: Infuse the IS solution (100 ng/mL) directly into the MS to verify the isotopic distribution. Ensure the "M-n" (unlabeled) peak is negligible.

LC-MS/MS Optimization

Objective: Minimize the impact of the Deuterium Isotope Effect.

  • Column Selection: If significant RT shifting is observed, switch to a column with different selectivity (e.g., Phenyl-Hexyl vs. C18). The

    
     interactions in phenyl columns can sometimes mask the subtle lipophilicity differences caused by deuterium.
    
  • Gradient Slope: Shallower gradients can exacerbate the separation between D-labeled and H-analytes. Use steeper gradients where possible, provided matrix separation is maintained.

  • Dwell Time: Ensure sufficient points across the peak (15-20 points) for both IS and Analyte.

Validation Checks (Self-Validating Steps)

Perform these specific experiments during method validation, aligned with FDA Bioanalytical Method Validation Guidance (2018) .

A. Isotopic Contribution (Cross-talk) Test
  • Purpose: To quantify signal "leakage" between channels.

  • Procedure:

    • Inject an ULOQ (Upper Limit of Quantitation) sample without IS. Monitor the IS channel.

      • Acceptance: Signal in IS channel

        
         of the average IS response.
        
    • Inject a Blank + IS sample (zero standard). Monitor the Analyte channel.

      • Acceptance: Signal in Analyte channel

        
         of the LLOQ response.[5]
        
B. Matrix Factor (MF) & Recovery Comparison
  • Purpose: Confirm that IS and Analyte experience identical suppression.

  • Procedure:

    • Prepare 6 lots of blank matrix.

    • Spike Analyte and IS into extracted blanks (Post-Extraction Spike).

    • Compare peak areas to neat solution standards.

    • Calculate IS-Normalized MF :

      
      
      
  • Acceptance: The CV of the IS-Normalized MF across 6 lots should be

    
    . If the IS corrects perfectly, this ratio should be close to 1.0 with low variance.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
IS RT Shift > 0.2 min Deuterium Isotope Effect (Lipophilicity change).1. Use a more polar mobile phase.2. Switch to

IS if available.3. Ensure IS is still within the same "matrix window."
Signal Loss over time H/D Exchange in solution.1. Check solvent pH (acidic/basic conditions catalyze exchange).2. Store in 100% ACN.3. Verify label position is non-exchangeable.
High Background in Analyte Channel Impure IS (contains M+0).1. Check Certificate of Analysis (CoA) for isotopic purity.2. Reduce IS concentration (spike level).
Non-Linear Calibration Cross-talk (Analyte -> IS channel).1. Check mass resolution (unit resolution required).2. Ensure mass shift is sufficient (>3 Da).

References

  • U.S. Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct for matrix effect? A case study with carvedilol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jemal, M., et al. (2003). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS bioanalysis. [Link]

  • Gu, H., et al. (2014). Assessment of isotopic effect of deuterium-labeled internal standards in LC-MS/MS analysis. Analytical Chemistry.[3][9][10][11][12][13] [Link]

Sources

Synthesis of deuterated drug metabolites using 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Modular Approach for the Synthesis of Deuterated Drug Metabolites Using 4-Cyclopropylphenylboronic Acid-d4 as a Labeled Synthon

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), and bioanalysis.

Abstract

The generation of high-purity, stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays used in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] Deuterated analogues of a drug or its metabolites are considered the "gold standard" for internal standards because they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression.[3][4] This application note details a robust and versatile strategy for the synthesis of deuterated drug metabolites featuring a cyclopropylphenyl moiety. The approach leverages a pre-labeled building block, 4-Cyclopropylphenylboronic Acid-d4, for incorporation into a target molecule via the highly efficient and functional-group-tolerant Suzuki-Miyaura cross-coupling reaction. This modular strategy streamlines the synthesis process, providing a reliable method for producing high-purity deuterated standards essential for accurate metabolite identification (MetID) and quantification.[5]

The Scientific Rationale: Why Deuterated Building Blocks?

The Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) creates a carbon-deuterium (C-D) bond that is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[6][] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE).[8] In drug development, the KIE is strategically exploited to slow metabolic pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, where C-H bond cleavage is often the rate-determining step.[9][10] By replacing metabolically labile hydrogens with deuterium, researchers can create drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites.[11][12]

The Imperative for Ideal Internal Standards in Bioanalysis

In quantitative LC-MS, an internal standard (IS) is added at a known concentration to every sample, including calibrators and quality controls. The ratio of the analyte's signal to the IS signal is used for quantification. An ideal IS should behave identically to the analyte during sample preparation (extraction, evaporation) and analysis (chromatography, ionization) but be distinguishable by the mass spectrometer.[3]

Deuterated standards fulfill this role perfectly.[13] Their near-identical chemical nature ensures they co-elute with the analyte, effectively compensating for variations in sample recovery, injection volume, and matrix-induced ion suppression or enhancement.[1][4] This leads to superior accuracy, precision, and robustness in bioanalytical methods, which is a requirement for regulatory submissions.[13] The use of a pre-labeled synthon, or building block, ensures that the deuterium label is placed at a metabolically stable position, preventing in-vivo H/D exchange and preserving the integrity of the standard.

The Synthetic Keystone: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate.[14][15] Its discovery was a landmark in organic synthesis, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[16] The reaction is prized in pharmaceutical chemistry for its mild conditions, tolerance of a wide variety of functional groups, commercial availability of reagents, and generally low toxicity of boron-containing byproducts.[15][17]

These features make it exceptionally well-suited for the late-stage functionalization of complex molecules, allowing for the modular assembly of the target deuterated metabolite from two key fragments: the drug core (as an organohalide) and the deuterated side-chain (as a boronic acid).

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[18][19] Understanding this mechanism is key to optimizing reaction conditions. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the drug core fragment (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[20]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[14]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_Int1 Ar¹-Pd(II)L₂-X Pd0->PdII_Int1 Ar1X Drug Core Halide (Ar¹-X) OxAdd Oxidative Addition PdII_Int2 Ar¹-Pd(II)L₂-Ar² PdII_Int1->PdII_Int2 BoronicAcid d₄-Boronic Acid (Ar²-B(OH)₂) + Base Transmetalation Transmetalation PdII_Int2->Pd0 Product Deuterated Metabolite (Ar¹-Ar²) PdII_Int2->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Guide & Protocols

This section provides a general workflow for synthesizing a deuterated metabolite using 4-Cyclopropylphenylboronic Acid-d4.

Workflow start Start: Define Target Metabolite (Ar¹-Ar²) reagents Acquire Reagents: 1. Drug Core Halide (Ar¹-X) 2. 4-Cyclopropylphenylboronic Acid-d₄ 3. Pd Catalyst & Base start->reagents setup Reaction Setup: - Add reagents to dry flask - Add degassed solvent reagents->setup reaction Suzuki Coupling Reaction: - Heat under inert atmosphere (N₂/Ar) - Monitor by TLC or LC-MS setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry and concentrate reaction->workup purify Purification: - Silica gel column chromatography workup->purify characterize Characterization & QC: - Mass Spectrometry (MS) - NMR Spectroscopy (¹H & ²H) - HPLC/UPLC for purity purify->characterize final Final Product: High-Purity Deuterated Metabolite characterize->final

Caption: Overall workflow for the synthesis and validation of a deuterated metabolite.

Part I: Proposed Synthesis of 4-Cyclopropylphenylboronic Acid-d4

While this starting material may be commercially available via custom synthesis providers, a chemically sound route for its preparation is outlined here. The strategy involves the conversion of a commercially available non-deuterated precursor to the deuterated boronic acid.

Reaction Scheme: 4-Bromocyclopropylbenzene -> [Lithiation] -> [Reaction with Triisopropyl borate] -> [Hydrolysis] -> 4-Cyclopropyl-d4-phenylboronic acid (Note: A more controlled deuteration step would precede this, for instance, via ortho-lithiation and quenching with D₂O if specific positions are targeted, followed by conversion to the boronic acid.)

A more direct and general method involves the deuterodeborylation of the corresponding non-deuterated boronic acid using D₂O as the deuterium source under photocatalytic conditions, which is a green and efficient modern method.[21][22][23]

Part II: General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Table 1: Example Reagents for Suzuki-Miyaura Coupling

ReagentRoleMol. WeightEquivalentsExample Amount (0.5 mmol scale)
Aryl Halide (Ar¹-X)SubstrateVaries1.00.5 mmol
4-Cyclopropylphenylboronic Acid-d4Coupling Partner~166.02 g/mol 1.299.6 mg (0.6 mmol)
Pd(dppf)Cl₂Catalyst731.7 g/mol 0.03 (3 mol%)11.0 mg (0.015 mmol)
K₂CO₃ (anhydrous)Base138.21 g/mol 2.5172.8 mg (1.25 mmol)
1,4-Dioxane / Water (4:1)Solvent--5.0 mL

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Halide (1.0 eq), 4-Cyclopropylphenylboronic Acid-d4 (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with an organic solvent like Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure deuterated product.

Part III: Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and isotopic enrichment of the final compound.[24][25]

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and deuterium incorporation.

  • Method: Use High-Resolution Mass Spectrometry (HRMS) to find the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Expected Result: The observed mass should match the theoretical mass of the d4-labeled compound. The mass will be approximately 4.024 Da higher than the non-deuterated analogue.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the precise location of deuterium incorporation and assess isotopic purity.[26]

  • ¹H NMR: The proton signals corresponding to the deuterated positions on the cyclopropylphenyl ring should be absent or significantly diminished.

  • ²H NMR: A direct and powerful method. A signal should be observed in the deuterium spectrum at the chemical shift corresponding to the labeled positions, confirming the presence and location of the deuterium atoms.[25]

3. High-Performance Liquid Chromatography (HPLC/UPLC):

  • Purpose: To determine the chemical purity of the final compound.

  • Method: Analyze the final product using a suitable column and mobile phase, with UV or MS detection.

  • Expected Result: Purity should typically be ≥98% for use as an analytical standard.

Table 2: Example Analytical Data Summary

AnalysisParameterExpected Result for d4-Metabolite
HRMS [M+H]⁺ Exact MassTheoretical mass of CₓHᵧD₄NₐOₑSբ + H⁺
¹H NMR Aromatic SignalsAbsence of signals for the 4 protons on the phenyl ring.
²H NMR Aromatic RegionPresence of signals corresponding to the labeled positions.
HPLC Chemical Purity≥ 98% (by peak area at a specific wavelength)
Isotopic Purity Deuterium Incorporation≥ 98% (determined by MS or NMR)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Insufficiently degassed solvent; Poor choice of base or solvent.Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvent is thoroughly degassed. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, DME).
Low Yield Incomplete reaction; Product degradation; Difficult purification.Increase reaction time or temperature. Check pH during workup to avoid degradation. Optimize chromatography conditions.
Protodeborylation Presence of protic sources; Reaction too slow, allowing for side reaction.Use anhydrous base and solvents. Increase catalyst loading or use a more active ligand to accelerate the desired coupling.
Low Deuterium Incorporation H/D exchange during reaction or workup.Avoid strongly acidic or basic conditions during workup if possible. Confirm isotopic purity of the starting boronic acid.

Conclusion

The use of deuterated synthons like 4-Cyclopropylphenylboronic Acid-d4 provides a powerful and efficient platform for the synthesis of high-quality internal standards for drug metabolite quantification. By employing the robust and versatile Suzuki-Miyaura cross-coupling, medicinal and analytical chemists can rapidly access essential deuterated molecules. This building block approach simplifies the synthetic challenge, ensures isotopic labeling at a stable position, and, when combined with rigorous analytical characterization, yields reliable standards that are indispensable for advancing drug discovery and development programs.

References

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398. [Link]

  • ResearchGate. (2025). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Zhang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Retrieved February 17, 2026, from [Link]

  • Bano, K., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 17, 2026, from [Link]

  • Kumar, M., et al. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich Research Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions. ResearchGate. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Hypha Discovery. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. ResearchGate. Retrieved February 17, 2026, from [Link]

  • PubMed. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed deborodeuteration of arylboronic acids/borates using D2O as the deuterium source. Organic & Biomolecular Chemistry. [Link]

  • Brightspec. (n.d.). Rapid and Direct Site-Specific Deuteration Monitoring. Brightspec. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters. [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Medical Research Archives. [Link]

  • PubMed. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. PubMed. [Link]

  • ResearchGate. (n.d.). Preparation of various deuterated compounds. ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Cyclopropylphenylboronic Acid-d4 with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclopropyl Moieties and Isotopic Labeling in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry, offering a robust and versatile method for constructing carbon-carbon bonds, particularly for creating biaryl and related structures.[3][4] This application note provides a detailed guide for the efficient coupling of 4-Cyclopropylphenylboronic Acid-d4 with various aryl halides. The incorporation of a deuterium-labeled internal standard is a critical practice in drug development, enabling precise quantification in pharmacokinetic and metabolic studies via mass spectrometry.[5][6]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ (4-Cyclopropylphenylboronic Acid-d4) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Base Base (e.g., K₂CO₃, K₃PO₄) Base->Boronate Boronate->Transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The reaction initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[4] Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species.[7] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst.[3]

Experimental Design and Causality: Selecting the Right Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The stability of the cyclopropyl group is a key consideration, and while generally robust, harsh conditions should be avoided.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields and turnover numbers.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf). For the coupling of cyclopropylboronic acids, systems that readily form an active Pd(0) species are preferred.

  • Phosphine Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For coupling with cyclopropylboronic acids, bulky, electron-rich phosphine ligands have shown excellent results. Tricyclohexylphosphine (PCy₃) is a notable example that has been shown to be effective.[1] More specialized ligands like SPhos or XPhos can also be highly effective, particularly for challenging couplings or with less reactive aryl chlorides.[8]

The Role of the Base and Solvent System

The base is not merely a spectator; it is a crucial component of the catalytic cycle, responsible for activating the boronic acid.[7]

  • Bases: Inorganic bases are most commonly employed.

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and widely used.

    • Potassium Phosphate (K₃PO₄) is often a superior choice for sensitive substrates or when dealing with boronic acids prone to protodeboronation.

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction.

    • Aqueous mixtures of solvents like 1,4-dioxane , tetrahydrofuran (THF) , or toluene are standard. The presence of water can have a significant accelerating effect on the reaction.[1]

    • For sensitive substrates, anhydrous conditions can be employed, though this may require the use of boronate esters for improved stability.[3]

A Note on the Deuterium Label

The presence of four deuterium atoms on the phenyl ring of 4-Cyclopropylphenylboronic Acid-d4 is not expected to significantly alter its reactivity in the Suzuki-Miyaura coupling. The C-D bond is slightly stronger than the C-H bond, which can lead to a secondary kinetic isotope effect.[9][10][11] However, since the C-D bonds are not broken during the rate-determining step of the reaction, this effect is generally small and does not necessitate a major deviation from standard protocols. The primary function of the deuterium labeling is to serve as a mass shift marker for use as an internal standard in quantitative mass spectrometry analysis of the final product.[5][6]

Detailed Experimental Protocols

The following protocols provide a starting point for the coupling of 4-Cyclopropylphenylboronic Acid-d4 with aryl bromides and chlorides. Optimization may be required for specific substrates.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - Aryl Halide - Boronic Acid-d4 - Base Setup->Reagents Solvent Add Degassed Solvent(s) Reagents->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Reaction Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Protocol 1: General Coupling with Aryl Bromides

This protocol is adapted from optimized conditions for coupling cyclopropylboronic acid.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Cyclopropylphenylboronic Acid-d4 (1.3 mmol, 1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, 4-Cyclopropylphenylboronic Acid-d4, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in 1 mL of 1,4-dioxane.

  • Add the remaining 3 mL of 1,4-dioxane and 1 mL of water to the reaction vial containing the solids.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the catalyst solution to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with More Challenging Aryl Chlorides

Aryl chlorides are less reactive than aryl bromides and often require more active catalyst systems.[8][12]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 4-Cyclopropylphenylboronic Acid-d4 (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Toluene (4 mL)

  • Water (0.5 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the specified catalyst, base, and solvent system.

  • Degas the mixture thoroughly.

  • Heat the reaction to 100-110 °C.

  • Monitor the reaction progress. Couplings with aryl chlorides may require longer reaction times (12-48 hours).

  • Follow the workup and purification procedure as described in Protocol 1.

Data Summary and Comparison

The choice of reaction components can significantly impact the outcome. The following table summarizes typical conditions and expected outcomes for different aryl halides.

ParameterAryl BromideAryl ChlorideRationale
Reactivity HighLowThe C-Br bond is weaker and more susceptible to oxidative addition than the C-Cl bond.
Typical Catalyst Pd(OAc)₂/PCy₃, Pd(PPh₃)₄PdCl₂(dppf), Buchwald PrecatalystsMore electron-rich and bulky ligands are needed to facilitate the oxidative addition of less reactive aryl chlorides.[4]
Typical Base K₃PO₄, K₂CO₃K₂CO₃, Cs₂CO₃Stronger bases may be required to promote the reaction with less reactive chlorides.
Temperature 80-100 °C100-120 °CHigher temperatures are often necessary to overcome the higher activation energy for the oxidative addition of aryl chlorides.
Expected Yield Good to ExcellentModerate to GoodYields are highly substrate-dependent, but generally higher with more reactive aryl bromides.

Conclusion and Best Practices

The Suzuki-Miyaura coupling of 4-Cyclopropylphenylboronic Acid-d4 with aryl halides is a highly effective method for synthesizing isotopically labeled, cyclopropyl-containing biaryl compounds. The cyclopropyl moiety is generally stable under the recommended conditions. Key best practices include:

  • Inert Atmosphere: All steps should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

  • Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Purity of Reagents: Use high-purity boronic acid, aryl halides, and dry solvents for optimal results.

  • Monitoring: Regularly monitor the reaction to determine the point of completion and avoid potential side reactions from prolonged heating.

By following these guidelines and understanding the underlying principles, researchers can confidently and efficiently synthesize these valuable compounds for application in drug discovery and development.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3813-3815. [Link]

  • Deng, M. Z., & Li, Z. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 37(20), 2845-2847. [Link]

  • Andoh, H., et al. (2025). Direct Suzuki–Miyaura Cross-Coupling of C( sp 2 )–B(dan) Bonds Designed in Pursuit of Usability. The Journal of Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 30). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

  • Vogan, E. M., et al. (2018). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 140(34), 10749-10756. [Link]

  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1849-1857. [Link]

  • Uddin, M. N., & Uddin, M. J. (2017). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. Journal of Mechanics of Materials and Structures, 6(3), 23-31. [Link]

  • Stockmann, R., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 1245-1253. [Link]

  • Deng, M. Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (23), 4075-4078. [Link]

  • Morken, J. P. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4, 635–649. [Link]

  • Wrona, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2963. [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(4), 717–720. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

Sources

Application Note: Strategic Implementation of 4-Cyclopropylphenylboronic Acid-d4 in Advanced PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Pursuit of Precision in PET Imaging

Positron Emission Tomography (PET) provides an unparalleled window into the biochemical processes of the living human body, enabling early disease diagnosis and the monitoring of therapeutic interventions.[1] The precision of this technique is fundamentally reliant on the quality of the PET radiotracer—a bioactive molecule tagged with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[2] The development of novel ¹⁸F-radiotracers is a cornerstone of advancing molecular imaging, yet it is often constrained by the limitations of available radiolabeling methodologies.[2]

This guide focuses on a particularly strategic precursor, 4-Cyclopropylphenylboronic Acid-d4 , and its application in the synthesis of next-generation PET ligands. We will explore the rationale behind its design, from the strategic inclusion of a cyclopropyl moiety to the critical role of deuterium labeling, and provide a detailed protocol for its successful implementation in a state-of-the-art radiolabeling workflow.

The Precursor in Focus: Deconstructing 4-Cyclopropylphenylboronic Acid-d4

The efficacy of this precursor stems from the synergistic combination of its three key structural features: the arylboronic acid, the cyclopropyl group, and the deuterium-labeled aromatic ring.

The Arylboronic Acid: A Versatile Handle for ¹⁸F-Fluorination

Arylboronic acids and their derivatives are exceptionally stable, generally non-toxic, and highly versatile intermediates in organic synthesis.[3] In the context of PET chemistry, they have emerged as superb precursors for late-stage radiofluorination. Copper-mediated radiofluorination of arylboronic acids allows for the direct, high-yield incorporation of no-carrier-added [¹⁸F]fluoride onto aromatic rings, including those that are electron-rich—a significant challenge for traditional nucleophilic aromatic substitution (SₙAr) reactions.[2] This method exhibits high functional group tolerance, making it applicable to a wide array of complex molecular scaffolds.[2]

The Cyclopropyl Moiety: Enhancing Pharmacokinetic Properties

The cyclopropyl group is a "bioisostere" often used in medicinal chemistry to replace larger or more metabolically labile groups. Its inclusion can profoundly influence a ligand's properties:

  • Metabolic Stability: The strained C-C bonds of the cyclopropyl ring are generally resistant to metabolic degradation.

  • Lipophilicity and Conformation: It increases lipophilicity, which can be crucial for blood-brain barrier penetration, while also providing conformational rigidity to the molecule, potentially leading to higher binding affinity and selectivity for the target receptor.[4][5]

The d4-Phenyl Group: A Shield Against Metabolic Degradation

Perhaps the most sophisticated feature of this precursor is the site-specific deuteration of the phenyl ring. Metabolic oxidation of aromatic rings by cytochrome P450 (CYP) enzymes is a common and often rapid clearance pathway for many drugs and PET tracers.[6][7] This can lead to the formation of radiometabolites that may degrade imaging performance or introduce background signals.[7][8]

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7][9] The cleavage of this bond is often the rate-limiting step in CYP-mediated metabolism. Due to the higher energy required to break the C-D bond, the metabolic rate can be significantly reduced.[7] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can enhance the in-vivo stability of the PET tracer, leading to cleaner imaging signals and more accurate quantification.[6][9][10][11]

Diagram 1: The Rationale for Deuteration

Figure 1: The Kinetic Isotope Effect (KIE) as a Metabolic Shield cluster_0 Standard Ligand (C-H) cluster_1 Deuterated Ligand (C-D) A Parent Ligand (Aromatic C-H) C Metabolite (Hydroxylated) A->C Fast Metabolism (C-H bond cleavage) B CYP450 Enzyme B->C D Parent Ligand (Aromatic C-D) F Metabolite (Hydroxylated) D->F Slow Metabolism (C-D bond cleavage) E CYP450 Enzyme E->F

Caption: The arylboronic acid is converted to the ¹⁸F-labeled product via a copper catalyst.

The reaction mechanism involves the activation of the [¹⁸F]fluoride by a kryptofix (K₂₂₂) and potassium carbonate complex. The copper(II) catalyst facilitates the fluorination of the boronic acid. This method has been successfully applied to the synthesis of clinically relevant radiotracers. [2]

Detailed Experimental Protocol

This protocol outlines the automated synthesis of an [¹⁸F]-labeled PET tracer using 4-Cyclopropylphenylboronic Acid-d4 on a commercial synthesis module.

Part A: Reagent and Consumable Preparation
Reagent/ConsumableSpecificationPurpose
Precursor Vial 5 mg 4-Cyclopropylphenylboronic Acid-d4Starting material for radiolabeling
Catalyst Vial 15 mg Copper(II) Triflate Pyridine ComplexCatalyst for the fluorination reaction
Solvent 1.0 mL Anhydrous Dimethylformamide (DMF)Reaction Solvent
Eluent Vial 0.5 mL K₂₂₂/K₂CO₃ solution in MeCN/H₂OTo elute and activate [¹⁸F]Fluoride
SPE Cartridge QMA Light (pre-conditioned)To trap aqueous [¹⁸F]Fluoride
HPLC System C18 reverse-phase columnPurification of the final product
Mobile Phase Acetonitrile / Water (gradient)Elution from HPLC column
Formulation Sterile Saline, USP; Ethanol, USPTo prepare the final injectable dose
Part B: Automated Radiosynthesis Workflow

Diagram 3: Automated Radiosynthesis Workflow

Figure 3: From Cyclotron to Final Product A [18F]Fluoride Production (Cyclotron) B Trap on QMA Cartridge A->B C Elute & Dry (K222/K2CO3) B->C D Radiolabeling Reaction (Precursor + Catalyst, 110°C, 20 min) C->D E Dilute & Load on HPLC D->E F Semi-Prep HPLC Purification E->F G Solvent Evaporation & Formulation F->G H Sterile Filtration & Quality Control G->H I Final Product Vial H->I

Caption: A streamlined, automated workflow for efficient and reproducible PET tracer synthesis.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron is passed through the pre-conditioned QMA cartridge, where it is trapped. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using the K₂₂₂/K₂CO₃ solution.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen and vacuum at elevated temperature to ensure anhydrous conditions, which are critical for the subsequent nucleophilic reaction.

  • Radiolabeling Reaction: The precursor and catalyst, dissolved in anhydrous DMF, are added to the dried [¹⁸F]fluoride complex in the reaction vessel. The vessel is sealed and heated to 110 °C for 20 minutes. [2]4. Quenching and Dilution: After cooling, the reaction is quenched with water and diluted to reduce the organic solvent concentration in preparation for HPLC purification.

  • HPLC Purification: The crude reaction mixture is injected onto a semi-preparative C18 HPLC column. The fraction corresponding to the desired radiolabeled product is collected.

  • Formulation: The collected HPLC fraction (in acetonitrile/water) is passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with a small volume of ethanol. This ethanolic solution is then diluted with sterile saline to produce the final injectable formulation.

  • Sterile Filtration: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part C: Quality Control

Adherence to strict quality control (QC) standards is mandatory for all radiopharmaceuticals. [12]

QC Test Method Specification
Identity & Radiochemical Purity Analytical HPLC >95%
Radionuclidic Identity Half-life measurement 105-115 minutes
Residual Solvents Gas Chromatography (GC) Ethanol <5000 ppm, Acetonitrile <410 ppm
pH pH strip or meter 4.5 - 7.5
Sterility & Endotoxins Standard pharmacopeial methods Sterile and pass endotoxin test

| Molar Activity (Aₘ) | Calculated from HPLC data and radioactivity measurement | >37 GBq/µmol (>1 Ci/µmol) at time of injection |

Expected Outcomes and Troubleshooting

  • Radiochemical Yield (RCY): Based on similar copper-mediated fluorinations of boronic acids, decay-corrected RCYs are expected to be in the range of 30-60%. [2][13]* Molar Activity: High molar activity is crucial for receptor imaging studies to avoid pharmacological effects. The described method typically yields high molar activities suitable for this purpose.

  • Troubleshooting:

    • Low RCY: May result from moisture in the reaction vessel (ensure complete azeotropic drying), precursor/catalyst degradation (check storage conditions), or inefficient [¹⁸F]fluoride activation.

    • Impurity Peaks in HPLC: Could indicate side reactions or incomplete reaction. Optimization of reaction time and temperature may be required. Protodeborylation (replacement of the boronic acid group with a hydrogen) is a common side reaction.

Conclusion

4-Cyclopropylphenylboronic Acid-d4 represents a highly advanced and strategically designed precursor for modern PET ligand development. The integration of a metabolically robust cyclopropyl group, a deuterium-labeled "metabolic shield," and a versatile boronic acid handle for efficient [¹⁸F]fluorination provides researchers with a powerful tool to create more stable and accurate imaging agents. The protocols and principles outlined in this guide offer a comprehensive framework for leveraging this precursor to its full potential, ultimately contributing to the advancement of molecular imaging and drug development.

References

  • Tredwell, M., et al. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters. [Link]

  • Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [¹⁸F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]

  • Sattler, B., et al. (2021). Development of ¹⁸F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules. [Link]

  • Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [¹⁸F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Brugarolas, P., et al. (2022). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. SNMMI Annual Meeting Abstracts. [Link]

  • Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [¹⁸F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]

  • Peko, T., et al. (2013). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules. [Link]

  • Liang, S.H., et al. (2021). Radiosynthesis and Evaluation of ¹⁸F-Labeled Deuterated Radioligand for Positron Emission Tomography Imaging of Cholesterol 24-Hydroxylase. ACS Medicinal Chemistry Letters. [Link]

  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled L-Fluoroalanines as Positron Emission Tomography (PET) Imaging Agents for Cancer Detection. Journal of Medicinal Chemistry. [Link]

  • Peko, T.D., & Wells, G.J. (2021). Kinetic Isotope Effects and Synthetic Strategies for Deuterated Carbon-11 and Fluorine-18 Labelled PET Radiopharmaceuticals. ResearchGate. [Link]

  • Lin, K.S., et al. (2018). Synthesis and evaluation of an ¹⁸F-labeled boramino acid analog of aminosuberic acid for PET imaging of the antiporter system xC⁻. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bas, J., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Bas, J., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. R Discovery. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mair, J., et al. (2024). A facile synthesis of precursor for the σ‐1 receptor PET radioligand [¹⁸F]FTC‐146 and its radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Kaur, G., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts. [Link]

  • Schlinquer, A., et al. (2023). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal. [Link]

  • Wenzel, B., et al. (2014). Click chemistry based synthesis of dopamine D4 selective receptor ligands for the selection of potential PET tracers. Bioorganic & Medicinal Chemistry. [Link]

  • Steven Liang Lab. Classic PET imaging ligands. Radioactive Drug Discovery.
  • Nature Protocols. (2012). Radiochemistry at Nature Protocols. Research Communities by Springer Nature. [Link]

  • Wang, Y., et al. (2022). A Radiolabeling Method for Precise Quantification of Polymers. Journal of Visualized Experiments. [Link]

  • Keliher, E.J., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Pharmaceuticals. [Link]

  • Saha, G.B. (2018). Radiopharmaceuticals and General Methods of Radiolabeling. ResearchGate. [Link]

  • Doot, R.K., et al. (2021). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. International Journal of Molecular Sciences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]

  • Musacchio, A.J., et al. (2019). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Chotikasatean, W., et al. (2022). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • da Silva, F.C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • de Zanger, R.M., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [¹⁷⁷Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Fani, M., & Maecke, H.R. (2021). Multimeric PET Radioligands. Encyclopedia MDPI. [Link]

  • Bas, J., et al. (2017). Synthesis and preliminary PET imaging of ¹¹C and ¹⁸F isotopologues of the ROS1/ALK inhibitor lorlatinib. Nature Communications. [Link]

  • Miller, M.C., & Stella, V.J. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]

Sources

Application Note: Enhancing the Stability of 4-Cyclopropylphenylboronic Acid-d4 through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 4-Cyclopropylphenylboronic Acid-d4, a crucial building block in contemporary drug discovery, to enhance its chemical stability. Boronic acids are indispensable reagents in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability, including susceptibility to protodeboronation and oxidative degradation, presents significant challenges for storage, handling, and reaction efficiency. Isotopic labeling, such as the incorporation of deuterium (d4) in the phenyl ring, is a strategic approach to improve the metabolic stability of drug candidates.[1][2][3] Protecting the boronic acid moiety through derivatization is paramount to preserving the integrity of this valuable isotopically labeled reagent. This document outlines detailed protocols for the conversion of 4-Cyclopropylphenylboronic Acid-d4 into its more stable pinacol ester and potassium trifluoroborate salt derivatives. These methods are designed to be robust and reproducible, providing researchers with reliable strategies to improve the shelf-life and utility of this important synthetic intermediate.

Introduction: The Stability Challenge of Boronic Acids

Boronic acids (R-B(OH)₂) are versatile synthetic intermediates celebrated for their role in the formation of carbon-carbon and carbon-heteroatom bonds.[4] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on the use of boronic acids and their derivatives.[5] Despite their synthetic utility, boronic acids often suffer from inherent instability. They are prone to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, particularly in the presence of moisture, acid, or base.[6]

  • Oxidation: The conversion of the boronic acid to a phenol, which can be initiated by atmospheric oxygen.[4]

  • Trimerization: The dehydration of boronic acids to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.[5]

These degradation pathways can lead to reduced yields in coupling reactions, inconsistent results, and a limited shelf-life of the boronic acid reagent.[5] For isotopically labeled compounds like 4-Cyclopropylphenylboronic Acid-d4, which are often synthesized in smaller quantities and at a higher cost, ensuring stability is of utmost importance to maximize their utility in drug discovery programs where they are used to investigate metabolic pathways and improve pharmacokinetic profiles.[1][2]

Derivatization of the boronic acid functional group into a more robust form is a widely accepted strategy to mitigate these stability issues.[7] This application note focuses on two of the most common and effective derivatization strategies: the formation of boronate esters (specifically pinacol esters) and trifluoroborate salts.

Derivatization Strategies for Enhanced Stability

Pinacol Ester Formation

The conversion of a boronic acid to its corresponding pinacol ester is a cornerstone of modern organic synthesis. Pinacol esters are significantly more stable than their parent boronic acids due to the steric hindrance provided by the pinacol group, which protects the boron center from nucleophilic attack and hydrolysis.[5][8] They are generally stable to air, moisture, and silica gel chromatography, making them easier to handle, purify, and store.[9][10]

Pinacol_Ester_Formation 4-Cyclopropylphenylboronic Acid-d4 4-Cyclopropylphenylboronic Acid-d4 Reaction Esterification 4-Cyclopropylphenylboronic Acid-d4->Reaction Pinacol Pinacol Pinacol->Reaction Pinacol Ester Derivative Pinacol Ester Derivative Reaction->Pinacol Ester Derivative Water Water Reaction->Water Byproduct

Potassium Trifluoroborate Salt Formation

Potassium trifluoroborate salts (R-BF₃K) offer another excellent strategy for stabilizing boronic acids.[11][12] The formation of the trifluoroborate anion shields the boron atom, rendering the compound highly stable to air, moisture, and even strong oxidizing conditions.[13] These salts are typically crystalline solids with a long shelf-life, making them ideal for long-term storage.[12] While they are generally less soluble in non-polar organic solvents, they can be readily used in a variety of cross-coupling reactions, often with improved performance for challenging substrates.[11]

Trifluoroborate_Formation 4-Cyclopropylphenylboronic Acid-d4 4-Cyclopropylphenylboronic Acid-d4 Reaction Salt Formation 4-Cyclopropylphenylboronic Acid-d4->Reaction KHF2 Potassium Hydrogen Fluoride KHF2->Reaction Potassium Trifluoroborate Salt Potassium Trifluoroborate Salt Reaction->Potassium Trifluoroborate Salt Water Water Reaction->Water Byproduct

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of 4-Cyclopropylphenyl-d4-boronic acid pinacol ester

This protocol describes the esterification of 4-Cyclopropylphenylboronic Acid-d4 with pinacol.

Materials:

  • 4-Cyclopropylphenylboronic Acid-d4

  • Pinacol

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 4-Cyclopropylphenylboronic Acid-d4 (1.0 eq).

  • Add anhydrous diethyl ether or THF to dissolve the boronic acid.

  • To this solution, add pinacol (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.

  • Stir for an additional 30 minutes, then filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-Cyclopropylphenyl-d4-boronic acid pinacol ester as a solid.[14]

Characterization:

The final product should be characterized by:

  • ¹H NMR: To confirm the presence of the cyclopropyl, deuterated phenyl, and pinacol protons in the correct ratios.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deuterated pinacol ester.

Protocol 2: Synthesis of Potassium 4-Cyclopropylphenyl-d4-trifluoroborate

This protocol details the conversion of 4-Cyclopropylphenylboronic Acid-d4 to its corresponding potassium trifluoroborate salt.

Materials:

  • 4-Cyclopropylphenylboronic Acid-d4

  • Potassium Hydrogen Fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Sintered glass funnel for filtration

Procedure:

  • In a round-bottom flask, dissolve 4-Cyclopropylphenylboronic Acid-d4 (1.0 eq) in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 2.5-3.0 eq). Caution: KHF₂ is corrosive and toxic. Handle with extreme care.

  • Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring.

  • A precipitate should begin to form. Continue stirring at room temperature for 1-2 hours.

  • After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous mixture in an ice bath to further precipitate the product.

  • Collect the solid product by vacuum filtration using a sintered glass funnel.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield the potassium 4-Cyclopropylphenyl-d4-trifluoroborate as a crystalline solid.[11]

Characterization:

The final product should be characterized by:

  • ¹⁹F NMR: To confirm the presence of the BF₃⁻ moiety.

  • ¹¹B NMR: To observe the characteristic signal for a tetracoordinate boron.

  • ¹H NMR: To confirm the presence of the cyclopropyl and deuterated phenyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the trifluoroborate anion.

Data Summary and Expected Outcomes

The following table summarizes the expected properties of the starting material and its derivatized forms.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateStability
4-Cyclopropylphenylboronic Acid-d4C₉H₇D₄BO₂~166.03SolidModerate
4-Cyclopropylphenyl-d4-boronic acid pinacol esterC₁₅H₁₉D₄BO₂~252.19SolidHigh
Potassium 4-Cyclopropylphenyl-d4-trifluoroborateC₉H₆D₄BF₃K~232.12Crystalline SolidVery High

Conclusion

The derivatization of 4-Cyclopropylphenylboronic Acid-d4 into its pinacol ester and potassium trifluoroborate salt derivatives represents a critical step in preserving the integrity and enhancing the utility of this valuable isotopically labeled building block. The protocols outlined in this application note provide reliable and reproducible methods for achieving these transformations. By converting the inherently unstable boronic acid into a more robust form, researchers can improve the efficiency of subsequent synthetic steps, ensure the reproducibility of their results, and extend the shelf-life of this important reagent, ultimately accelerating the drug discovery and development process.

References

  • Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 3351-3432. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]

  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process. [Link]

  • Wikipedia. Deuterated drug. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic esters in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macromolecules. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. [Link]

  • Chemical Communications. (2001). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

  • Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Accounts of Chemical Research. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Organic & Biomolecular Chemistry. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • Nature Chemistry. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • Organic Syntheses. Tetrabutylammonium Trifluoroborates: Stable and Versatile Boronic Acid Surrogates. [Link]

  • Tetrahedron. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

  • Wikipedia. Boronic acid. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • Analytical Methods. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. [Link]

  • Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Cargo Handbook. Boric acid. [Link]

  • Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • ResearchGate. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. [Link]

  • ResearchGate. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • MDPI. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • Central European Journal of Chemistry. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • PubMed. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • The Journal of Organic Chemistry. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • PubChem. Cyclopropylboronic acid. [Link]

  • Boron Molecular. Buy Cyclopropylboronic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of optimizing Suzuki-Miyaura cross-coupling reactions using 4-Cyclopropylphenylboronic Acid-d4 . Given the high cost and specific isotopic requirements of deuterated reagents, this guide prioritizes atom economy and reaction fidelity over simple throughput.

Topic: Troubleshooting Low Yield & Optimization Reagent Focus: 4-Cyclopropylphenylboronic Acid-d4 (Substituted Arylboronic Acid) Target Audience: Medicinal Chemists, Process Chemists, Isotope Labeling Specialists

Part 1: The Diagnostic Landscape

Before altering conditions, you must diagnose the specific failure mode. Low yield is a symptom; the cause is likely kinetic competition between the desired Transmetallation and the undesired Protodeboronation or Homocoupling .

Interactive Troubleshooting Flowchart

Use this logic tree to identify the root cause based on your crude LC-MS/NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / 1H NMR) Q1 Is the Aryl Halide (Ar-X) consumed? Start->Q1 Q2 Is the Boronic Acid consumed? Q1->Q2 Yes Result_Inert Reaction Stalled / No Reaction Cause: Oxidative Addition Failure (Catalyst inactive) Q1->Result_Inert No (Ar-X remains) Result_Homo Major Product: Ar-Ar (Homocoupling) Cause: O2 leak or slow Transmetallation Q2->Result_Homo Yes (Boronic Acid consumed, Ar-Ar formed) Result_Debor Major Product: Ar-H (Protodeboronation) Cause: Base too strong / Water excess Q2->Result_Debor Yes (Boronic Acid consumed, Ar-H formed) Result_Complex Black Precipitate / Pd Black Cause: Ligand dissociation / Instability Q2->Result_Complex Yes (Both consumed, low mass balance)

Caption: Diagnostic logic for categorizing Suzuki coupling failure modes based on crude reaction analysis.

Part 2: Technical Deep Dive & Causality
1. The Reagent Profile: 4-Cyclopropylphenylboronic Acid-d4

Understanding your reagent is critical to solving the yield problem.

  • Electronic Nature: The cyclopropyl group is a weak electron donor (via hyperconjugation). This makes the phenyl ring electron-rich .

  • Reactivity Consequence: Electron-rich boronic acids are significantly more prone to protodeboronation than electron-deficient ones. The C-B bond is more nucleophilic, making it susceptible to protonolysis by water/base before it can transmetallate to the Palladium center.

  • The Deuterium Factor (-d4): While the C-D bond is stronger than C-H, the deboronation mechanism typically involves protonation at the ipso-carbon (the carbon attached to Boron). If your solvent is water/alcohol (H-source), you will form the proteo-deboronated product (Ar-H), effectively "washing out" your expensive reagent into a waste byproduct.

2. The "Boroxine" Stoichiometry Trap

Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).

  • The Issue: Commercial boronic acids often contain varying amounts of boroxine and water. If you calculate stoichiometry based strictly on the molecular weight of the acid (

    
    ), but your material is mostly boroxine (
    
    
    
    ), you are actually adding a slight excess of Boron.
  • The Risk: Conversely, if the material is "wet" or impure, you may be under-charging.

  • Solution: For expensive labeled reagents, assume the reagent is the limiting factor. Always use a 1.2 - 1.5 equivalent excess of the inexpensive partner (the Aryl Halide) if possible, or ensure the catalyst system is highly active to consume the Boronic Acid before it decomposes.

3. Catalyst Death vs. Cycle Speed

Low yield often stems from the Transmetallation step being too slow relative to decomposition.

  • Standard Catalysts (e.g., Pd(PPh3)4): Often fail with electron-rich boronic acids because the oxidative addition complex is not electrophilic enough to drive rapid transmetallation.

  • Advanced Catalysts (e.g., SPhos/XPhos Pd G3): These bulky, electron-rich ligands facilitate oxidative addition and create a steric environment that protects the active species, accelerating the coupling over the background deboronation.

Part 3: Troubleshooting Modules (FAQs)
Module A: "I see the deboronated product (Ar-H) in my LC-MS."

Issue: Protodeboronation is outcompeting the cross-coupling. Why: The reaction pH is likely too high, or the temperature is too aggressive for the stability of the boronic acid. Solution:

  • Switch Base: Move from strong bases (

    
    , 
    
    
    
    ) to milder, anhydrous bases like
    
    
    or
    
    
    .
  • Control Water: Standard Suzuki requires water, but too much accelerates deboronation. Use a 95:5 organic:water ratio or use anhydrous solvent with exactly 2-5 equivalents of water added.

  • Slow Addition: Do not add all the boronic acid at once. Add it portion-wise or via syringe pump to keep its instantaneous concentration low relative to the catalyst.

Module B: "My reaction turns black and stops at 40% conversion."

Issue: Catalyst decomposition ("Pd Black" formation). Why: The catalyst is unstable, likely due to insufficient ligand or oxidation of the ligand. Solution:

  • Precatalysts: Switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G3). These ensure a strict 1:1 Pd:Ligand ratio and activate only in the reaction vessel.

  • Degassing: Oxygen promotes ligand oxidation and homocoupling.[1] Sparge solvents with Argon for 15 minutes, or use freeze-pump-thaw cycling.

Module C: "I'm worried about Deuterium Scrambling."

Issue: Loss of isotopic integrity. Why: High temperatures and active Pd-hydride species can facilitate reversible C-H(D) insertion/elimination, leading to H/D exchange (scrambling). Solution:

  • Lower Temperature: Run the reaction at 40–60°C instead of 80–100°C. This requires a more active catalyst (see Protocol below).

  • Avoid Hydride Sources: Avoid alcoholic solvents (EtOH, iPrOH) which can serve as hydride sources. Use Dioxane, Toluene, or THF .[2]

Part 4: The "Gold Standard" Protocol

This protocol is designed for high-value, electron-rich deuterated boronic acids . It maximizes transmetallation rates while suppressing deboronation.

Reagents:

  • Aryl Halide: 1.0 equiv (or 1.2 equiv if Boronic Acid is the limiting reagent).[1]

  • 4-Cyclopropylphenylboronic Acid-d4: 1.0 - 1.2 equiv.

  • Catalyst: XPhos Pd G3 (2–5 mol%). Alternatively: Pd(OAc)2 (5%) + XPhos (10%).

  • Base:

    
      (2.0 equiv, finely ground).
    
  • Solvent: THF : Water (10 : 1) or Toluene : Water (10 : 1) .

Procedure:

  • Charge Solids: Add Aryl Halide, Boronic Acid-d4, Base, and Precatalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir vigorously at 40–50°C . Note: The active Buchwald catalyst often works at mild temperatures, preserving the boronic acid.

  • Monitoring: Check LC-MS at 1 hour. If conversion is slow, raise T to 60°C. Stop immediately upon consumption of the limiting reagent.

Why this works (Mechanism Visualization)

Mechanism PreCat XPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X Prod Product-d4 (Reductive Elimination) ActivePd->Prod Regeneration TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid-d4 + Base TransMet->Prod Fast Debor Protodeboronation (Loss of Reagent) TransMet->Debor Competition (If TransMet is slow)

Caption: The kinetic race: The catalyst (XPhos) must drive Transmetallation faster than the Boronic Acid can undergo Protodeboronation.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Side reactions of 4-Cyclopropylphenylboronic Acid-d4 in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers utilizing 4-Cyclopropylphenylboronic Acid-d4 . It prioritizes the preservation of the isotopic label and the structural integrity of the cyclopropyl moiety during Palladium-catalyzed cross-coupling.

Reagent Status: Specialized / Isotope-Labeled Primary Application: Suzuki-Miyaura Cross-Coupling for Metabolic Stability Studies (DMPK)

Executive Technical Summary

4-Cyclopropylphenylboronic Acid-d4 combines a strained ring system (cyclopropyl) with a stable isotope label (Deuterium,


). Users typically encounter three distinct failure modes:
  • Isotopic Dilution (Scrambling): Loss of deuterium content (

    
    ) due to reversible metalation.
    
  • Protodeboronation: Cleavage of the C-B bond prior to coupling, yielding 1-cyclopropyl-2,3,5,6-tetradeuterobenzene.

  • Ring Opening: Isomerization of the cyclopropyl group to a propenyl chain, typically driven by radical pathways or acid catalysis.

Troubleshooting Modules (FAQs)

Module A: Isotopic Integrity (Deuterium Scrambling)

Q: Why does my mass spec show a "smear" of M-1 and M-2 peaks (d3/d2 products) instead of the clean d4 product? A: This is likely due to Palladium-Catalyzed H/D Exchange (Scrambling) . While the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), the ortho-deuteriums on your phenyl ring are susceptible to reversible C-H(D) activation by the Palladium catalyst. If the cross-coupling is slow, the Pd center can coordinate to the arene and insert into the C-D bond, exchanging the deuterium with a proton from the solvent or base.

The Mechanism of Failure: The diagram below illustrates how a slow transmetalation step allows the catalyst to "rest" on the arene, leading to scrambling.

Scrambling cluster_prevention Prevention Strategy Start Pd(II)-Ar Complex (Pre-Transmetalation) Scramble Reversible C-D Insertion (Agostic Interaction) Start->Scramble Slow Reaction Exchange H/D Exchange (d4 -> d3) Scramble->Exchange + Solvent (H+) Solvent Proton Source (H2O / ROH) Solvent->Exchange Exchange->Start Reversible Product Scrambled Product (Isotopic Dilution) Exchange->Product Reductive Elimination Fast Accelerate Transmetalation (High Activity Catalyst) Aprotic Use Aprotic Solvents (Dioxane/DMF)

Figure 1: Mechanism of Palladium-catalyzed H/D scrambling at the ortho-position.

Corrective Actions:

  • Switch Solvent: Move away from protic solvents (MeOH, EtOH) to aprotic systems (1,4-Dioxane, Toluene, or DMF). If water is required for the base, use the minimum amount necessary.

  • Increase Catalyst Activity: Use highly active bulky phosphine ligands (e.g., XPhos , SPhos ) or NHC ligands. Faster coupling rates reduce the residence time of the Pd on the ring, minimizing the window for scrambling.

  • Lower Temperature: Scrambling has a higher activation energy than the coupling itself. Run the reaction at the lowest temperature that still permits conversion (e.g., 40°C–60°C instead of reflux).

Module B: Structural Integrity (Cyclopropyl Stability)

Q: I see a linear alkene side-product. Did the cyclopropyl ring open? A: Yes. The cyclopropyl ring is strained (~27.5 kcal/mol). While stable under standard Suzuki conditions, it opens under two specific scenarios:

  • Radical Conditions (SET): If you are using photoredox catalysis or Nickel dual-catalysis, single-electron transfer (SET) can generate a radical on the phenyl ring. The cyclopropyl group acts as a "radical clock," rapidly opening to a linear alkene.

  • Acidic Conditions: Strong Lewis acids can catalyze ring opening.

Diagnostic Table: Ring Opening vs. Intact

ObservationProbable CauseSolution
Linear Alkene Product Radical Pathway (SET) activeSwitch to pure Pd(0)/Pd(II) cycle. Avoid Ni or Ir cocatalysts.
Branched Alkene

-Hydride Elimination
Use bidentate ligands (dppf) to enforce reductive elimination.
Complex Mixture Acid-catalyzed decompositionEnsure base (e.g.,

) buffers the system. Avoid acidic workups.
Module C: Reagent Integrity (Protodeboronation)

Q: My conversion is low, and I see deuterated cyclopropylbenzene (the starting material minus the boron). Why? A: You are experiencing Protodeboronation . The 4-cyclopropyl group is weakly electron-donating. However, the boronic acid moiety is prone to hydrolysis, especially in the presence of strong bases and heat. The C-B bond breaks, and a proton (from water) replaces the boron.[1][2]

Optimization Protocol:

  • Base Selection: Switch from Hydroxides (

    
    , 
    
    
    
    ) to milder bases like Potassium Phosphate (
    
    
    )
    or Cesium Fluoride (
    
    
    )
    .
  • Water Control: While some water is needed for the boronic acid

    
     boronate conversion, excess water accelerates protodeboronation. Use a strictly controlled ratio (e.g., Dioxane:
    
    
    
    10:1).
  • Boronic Ester: If the acid is too unstable, convert it to the Pinacol ester in situ or prior to coupling. Pinacol esters are significantly more resistant to protodeboronation.

The "Gold Standard" Protocol

Designed to minimize scrambling and side reactions for 4-Cyclopropylphenylboronic Acid-d4.

Reagents
  • Substrate: Aryl Halide (1.0 equiv)[2]

  • Boron Source: 4-Cyclopropylphenylboronic Acid-d4 (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) (Or Pd-XPhos G4 precatalyst)
    
  • Base:

    
     (Tribasic, anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous) + degassed

    
     (Ratio 10:1)
    
Step-by-Step Workflow
  • Pre-complexation (Optional but recommended): Stir the Pd source and Ligand in Dioxane for 15 mins under Argon to form the active

    
     species.
    
  • Solvent Degassing: CRITICAL. Oxygen promotes oxidative homocoupling of the boronic acid. Sparge solvents with Argon for 20 minutes.

  • Addition: Add the boronic acid, aryl halide, and base to the reaction vessel.

  • Temperature Ramp: Heat to 60°C . Do not jump straight to 100°C. Monitor conversion by LC-MS after 2 hours.

    • Why? Lower heat minimizes D-scrambling.

  • Workup: Quench with water, extract with EtOAc. Do not use acid in the workup (avoids ring opening).

Decision Tree for Troubleshooting

Troubleshooting Start Start: Analyze LCMS/NMR Issue Identify Major Impurity Start->Issue Scrambling Mass M-1 / M-2 observed (Deuterium Loss) Issue->Scrambling Proto Product Mass = SM - B(OH)2 + H (Protodeboronation) Issue->Proto RingOpen Linear Alkene / Isomer Issue->RingOpen Fix1 1. Lower Temp 2. Use Aprotic Solvent 3. Faster Catalyst (XPhos) Scrambling->Fix1 Fix2 1. Switch Base to K3PO4 2. Reduce Water Content 3. Use Pinacol Ester Proto->Fix2 Fix3 1. Remove Radical Sources (Light/Ni) 2. Check for Acid Contamination RingOpen->Fix3

Figure 2: Rapid diagnostic workflow for reaction optimization.

References

  • Mechanism of Protodeboronation

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[3]

  • Deuterium Scrambling in Cross-Coupling

    • Janssen, M., et al. (2014). Deuterium-Labeling Studies in Palladium-Catalyzed C–H Activation. Organometallics.

  • Cyclopropyl Boronic Acid Stability

    • Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis.

  • General Suzuki-Miyaura Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Protodeboronation of 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the protodeboronation of 4-cyclopropylphenylboronic acid-d4. This undesired side reaction can significantly impact reaction yields and purity. This document is designed to help you understand the underlying mechanisms and implement effective strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with 4-cyclopropylphenylboronic acid-d4?

A1: Protodeboronation is a chemical reaction where the boronic acid group [-B(OH)₂] is replaced by a proton (in this case, from the solvent or other reagents), leading to the formation of an Ar-H bond.[1] In the context of 4-cyclopropylphenylboronic acid-d4, this side reaction results in the formation of cyclopropylbenzene-d4, consuming your starting material and reducing the yield of your desired product. This is a common challenge in reactions that utilize boronic acids, such as the Suzuki-Miyaura cross-coupling.[1][2]

The use of a deuterated phenyl ring (d4) is often for mechanistic studies or as an isotopic label in metabolic studies. The loss of this label through protodeboronation can compromise the integrity of such experiments.

Troubleshooting Guide

Q2: I am observing a significant amount of cyclopropylbenzene-d4 in my reaction mixture. What are the likely causes?

A2: Significant protodeboronation of 4-cyclopropylphenylboronic acid-d4 is typically influenced by a combination of factors related to your reaction conditions. The primary culprits are often the choice of base, reaction temperature, and the presence of water.

  • Base-Catalyzed Decomposition: This is the most common pathway in Suzuki-Miyaura reactions.[3] The base reacts with the boronic acid to form a more reactive boronate species ([ArB(OH)₃]⁻), which is then protonated, cleaving the carbon-boron bond.[3][4]

  • Thermal Instability: Elevated temperatures can accelerate the rate of protodeboronation.[5][6]

  • Aqueous Conditions: While some water is often necessary for Suzuki-Miyaura couplings, excessive amounts can promote protodeboronation by providing a ready source of protons.[7]

Q3: How does the choice of base impact the extent of protodeboronation?

A3: The strength and type of base play a crucial role.[8] Strong bases, particularly hydroxide-containing bases like NaOH and KOH, can significantly increase the rate of protodeboronation by readily forming the reactive boronate anion.[1][4]

Mitigation Strategies:

  • Use Weaker Bases: Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These bases are generally effective in promoting the desired cross-coupling while minimizing the undesired protodeboronation.

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a non-hydroxide base can suppress this side reaction. However, this may require careful selection of solvents and reagents.

Base Relative Rate of Protodeboronation Typical Application
NaOH, KOHHighCan be problematic, especially at elevated temperatures.
K₂CO₃, Cs₂CO₃Moderate to LowGenerally a good starting point for balancing reactivity and stability.[8]
K₃PO₄LowOften a preferred choice for sensitive boronic acids.[3][7]
Q4: Can the reaction solvent influence the stability of my deuterated boronic acid?

A4: Yes, the solvent system can have a significant impact. Protic solvents, especially water, can serve as a proton source for the protodeboronation reaction.

Mitigation Strategies:

  • Solvent Mixtures: A common strategy is to use a mixture of an organic solvent (e.g., dioxane, THF, or toluene) with a minimal amount of water.[7] This provides sufficient solubility for the base while limiting the availability of protons.

  • Aprotic Solvents: In some cases, using a polar aprotic solvent like DMF or DMSO can be beneficial, but be aware that these can sometimes participate in side reactions at high temperatures.

Q5: I've optimized my base and solvent, but I still see protodeboronation. What else can I do?

A5: If you're still facing challenges, consider the following advanced strategies:

  • Lower the Reaction Temperature: While this may slow down your desired reaction, it will likely have a more pronounced effect on reducing the rate of protodeboronation. Even a 10-20 °C reduction can be beneficial.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Ar-Bpin), can significantly reduce the rate of protodeboronation.[9] These esters are generally more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid.[4][10]

  • "Slow-Release" Strategy with MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, air-stable solids that slowly release the corresponding boronic acid under basic conditions.[11][12] This keeps the instantaneous concentration of the reactive boronic acid low, minimizing side reactions.[1][11]

  • Catalyst and Ligand Choice: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction to outcompete the slower protodeboronation pathway.[1][3]

Experimental Protocols

Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling 4-cyclopropylphenylboronic acid-d4 with an aryl halide, with specific considerations to minimize protodeboronation.

Reagents and Materials:

  • 4-Cyclopropylphenylboronic acid-d4 (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent: Degassed 1,4-Dioxane/Water (5:1 mixture)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., flame-dried Schlenk tube)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the aryl halide, 4-cyclopropylphenylboronic acid-d4, and K₃PO₄.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting protodeboronation issues.

troubleshooting_workflow start Start: Significant Protodeboronation Observed check_base Is a strong, hydroxide- containing base being used? start->check_base change_base Action: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_water Is a large excess of water present? check_temp->check_water No lower_temp->check_water reduce_water Action: Use a mixed solvent system with minimal water check_water->reduce_water Yes advanced_strategies Problem Persists: Consider Advanced Strategies check_water->advanced_strategies No reduce_water->advanced_strategies use_ester Action: Use a boronic ester (Pinacol or MIDA) advanced_strategies->use_ester optimize_catalyst Action: Optimize catalyst/ligand for faster coupling advanced_strategies->optimize_catalyst end Resolution: Protodeboronation Minimized use_ester->end optimize_catalyst->end

Sources

Technical Support Center: Boronic Acid Solubility in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: SUZUKI-SOL-001 Subject: Overcoming Solubility Limits & Boroxine Formation

The Core Paradox: The Boroxine Equilibrium

Issue Overview: Many researchers assume that poor reactivity in Suzuki coupling is due to catalyst failure. However, the root cause is often the Boroxine-Boronic Acid Equilibrium .

Boronic acids are not static species.[1][2] In dry organic solvents, they spontaneously dehydrate to form trimeric anhydrides called boroxines . These boroxines are often non-polar and unreactive toward transmetallation. To activate them, you must shift the equilibrium back to the monomeric boronate species.

The "Water Rule": Contrary to intuitive "dry chemistry" practices, water is an essential reagent , not just a solvent, in Suzuki couplings using boronic acids. It performs two critical functions:[3]

  • Solubilizes the inorganic base (allowing migration to the interface).

  • Hydrolyzes the unreactive boroxine back into the reactive boronic acid monomer.

Visualizing the Mechanism

The following diagram illustrates the solubility-reactivity cycle. Note how the "Inactive Boroxine" traps the reagent unless water/base intervenes.

BoroxineCycle Boroxine Boroxine Trimer (Low Polarity / Inactive) Acid Monomeric Boronic Acid (R-B(OH)2) Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine - H2O (Dehydration) Boronate Boronate Anion (R-B(OH)3-) Acid->Boronate + Base (OH-) Pd Pd-Catalyst (Transmetallation) Boronate->Pd Active Pathway

Figure 1: The hydrolysis equilibrium. In dry non-polar solvents, the equilibrium shifts left (red), locking the reagent in an inactive state. Water shifts it right (green).

Module 1: Solvent Engineering

If your boronic acid is precipitating or forming a gummy residue, your solvent system likely lacks the polarity balance to support the "Boronate Pathway."

Standard Recommendation: Move away from pure ethereal solvents (THF, Et2O) to miscible aqueous-organic mixtures .

Solvent SystemRatio (v/v)Application CaseWhy it works
Dioxane / Water 4:1 or 5:1General Purpose Excellent solubility for both organic halides and inorganic bases (

).
Toluene / Water 10:1Hydrophobic Substrates Good for greasy aryl halides; requires vigorous stirring or PTC (see Module 2).
DMF / Water 9:1High Polarity Solubilizes difficult heterocycles. Warning: Hard to remove DMF during workup.
n-Butanol PureAmphiphilic Dissolves boronic acids well; high boiling point allows thermal activation.
Module 2: The Interface Solution (Phase Transfer Catalysis)

Symptom: The reaction is biphasic (e.g., Toluene/Water), the boronic acid is in the solid/organic phase, the base is in the water, and conversion is <10%.

The Fix: Use a Phase Transfer Catalyst (PTC).[4][5] A PTC like TBAB (Tetrabutylammonium bromide) acts as a shuttle. It pairs with the anionic boronate species formed at the interface and drags it into the organic layer where the Palladium catalyst resides.

Protocol: Biphasic PTC Activation

Use this for highly lipophilic substrates where homogeneous solvents fail.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and TBAB (0.5–1.0 equiv) .

  • Catalyst: Add Pd catalyst (e.g.,

    
     or 
    
    
    
    , 1–5 mol%).
  • Solvent: Add Toluene (0.2 M concentration relative to halide).

  • Base Activation: Add aqueous

    
     (2M, 2.0 equiv).
    
  • Reaction: Vigorously stir (1000+ RPM is critical to maximize interfacial surface area) at 80–100°C.

Why this works: The quaternary ammonium salt makes the boronate "greasy" enough to enter the toluene layer, bypassing the solubility limit of the inorganic base [1].

Module 3: Reagent Swapping (Hardware Fixes)

When the parent boronic acid is inherently unstable or insoluble (e.g., 2-pyridyl boronic acids or polyfluorinated chains), solvent tweaking is often insufficient. You must change the reagent class.

Option A: MIDA Boronates (The "Slow Release" Capsule)

MIDA (N-methyliminodiacetic acid) boronates are amphiphilic and stable to air/chromatography.

  • Mechanism: They do not react directly. Under hydrous basic conditions, the MIDA backbone hydrolyzes slowly, releasing the active boronic acid in low, steady concentrations.

  • Solubility Benefit: Highly soluble in Acetone, THF, and MeCN.

  • Protocol Note: Use

    
      as the base. The hydrolysis rate is tunable by water content (more water = faster release) [2].
    
Option B: Potassium Organotrifluoroborates (Molander Salts)
  • Mechanism: These are ionic salts (

    
    ). They are water-soluble and air-stable.[1]
    
  • Solubility Benefit: Ideal for aqueous-alcoholic solvents (MeOH/H2O or iPrOH/H2O).

  • Protocol Note: These require a protic solvent to hydrolyze the C-B bond to the active species. Do not run these anhydrous [3].

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Solubility Issue IsSubstratePolar Is the Aryl Halide Highly Polar? Start->IsSubstratePolar UsePolar Use DMF/H2O or Dioxane/H2O (4:1) IsSubstratePolar->UsePolar Yes IsBiphasic Is the Boronic Acid Greasy/Insoluble in Water? IsSubstratePolar->IsBiphasic No UsePTC Add TBAB (PTC) Toluene/Water System IsBiphasic->UsePTC Yes (Stable) IsUnstable Does Reagent Decompose (Protodeboronation)? IsBiphasic->IsUnstable No / Fails SwitchMIDA Switch to MIDA Boronate IsUnstable->SwitchMIDA Slow Release Needed SwitchMolander Switch to Trifluoroborate Salt IsUnstable->SwitchMolander Ionic Solubility Needed

Figure 2: Strategic decision tree for optimizing reaction conditions based on substrate properties.

Troubleshooting FAQ

Q: My reaction mixture turned into a black suspension and stalled. What happened? A: This is "Palladium Black" precipitation. It often happens when the boronic acid is not soluble enough to transmetallate quickly. The active Pd(0) species, waiting for a partner, aggregates and deactivates.

  • Fix: Increase ligand loading (or use a bulkier ligand like SPhos or XPhos) and ensure water is present to accelerate boroxine hydrolysis.

Q: I see the boronic acid spot disappear on TLC, but no product forms. A: You are likely seeing Protodeboronation (C-B bond cleavage replaced by C-H). This occurs when the boronic acid dissolves but the cross-coupling is too slow.

  • Fix: Switch to a MIDA boronate to keep the standing concentration of free acid low, or use anhydrous conditions with a specific base like

    
     (Cesium Fluoride) if the substrate allows.
    

Q: Can I use DMSO to solve all solubility problems? A: While DMSO dissolves almost everything, it can coordinate strongly to Palladium, potentially inhibiting the catalytic cycle. Use it only if Dioxane/Water fails, and ensure you heat to >80°C to overcome the coordination barrier.

References
  • Hein, J. E., et al. (2024). Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. Nature Communications.[5]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[6]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Preventing homocoupling of 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Isotope Labeling Applications Subject: Optimization Guide – Preventing Homocoupling of 4-Cyclopropylphenylboronic Acid-d4 Ticket ID: ISO-D4-SUZUKI-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 4-Cyclopropylphenylboronic Acid-d4 . This is a high-value, isotopically labeled reagent. Unlike standard reagents, "acceptable yield loss" is not an option here.

The primary failure mode for this substrate in Suzuki-Miyaura coupling is Oxidative Homocoupling , where two molecules of your boronic acid dimerize to form a bis-cyclopropyl-biphenyl-d8 species. This consumes your expensive starting material and complicates purification.

This guide treats your experiment not just as a reaction, but as a cost-critical workflow . We focus on three pillars: Oxygen Exclusion , Kinetic Control , and Catalyst Management .

Module 1: The Mechanistic Root Cause

To prevent homocoupling, you must understand why it happens. It is not random; it is a specific, competing catalytic cycle driven by Oxygen and Pd(II) species.

The "Vicious Cycle" of Homocoupling: In a perfect Suzuki coupling, Pd(0) oxidatively adds to the aryl halide. However, if Oxygen is present, it acts as a re-oxidant. It oxidizes Pd(0) back to a Peroxo-Pd(II) species before it can react with the aryl halide. This Pd(II) species then binds two boronic acid molecules (instead of one halide and one boronic acid) and couples them.

Key Insight: The cyclopropyl group at the para position is weakly electron-donating. This makes the boronic acid slightly more nucleophilic, which is good for transmetallation but also makes it more susceptible to oxidative dimerization than a simple phenylboronic acid.

Visualizing the Competing Pathways

Suzuki_vs_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + ArX Peroxo Peroxo-Pd(II) Species Pd0->Peroxo + O2 (Oxidation) ArX Aryl Halide (Ar-X) TransMet Transmetallation OxAdd->TransMet + Boronic / Base Boronic 4-Cyclopropyl-Ph-B(OH)2-d4 Product Cross-Coupled Product (Desired) TransMet->Product Reductive Elimination Product->Pd0 Regeneration Oxygen DISSOLVED OXYGEN (O2) Dimer Homocoupled Dimer (Waste) Peroxo->Dimer + 2x Boronic Acid Dimer->Pd0 Regeneration

Caption: The "Vicious Cycle."[1] Oxygen shortcuts the catalytic cycle, diverting Pd(0) into an oxidation loop that consumes two equivalents of boronic acid to produce one equivalent of waste dimer.

Module 2: The "Zero-Oxygen" Protocol

Standard "balloon" degassing is insufficient for d4-labeled materials where every milligram counts. You must use Sparging or Freeze-Pump-Thaw .

Comparison of Degassing Methods
MethodEffectivenessSuitability for d4-Boronic AcidNotes
Balloon Purge LowDO NOT USE Only removes headspace air; leaves dissolved

in solvent.
Sonication + Vacuum MediumRiskyCan cause splashing/loss of solvent; inconsistent.
Sparging (Bubbling) HighRecommended Actively displaces dissolved

. Requires 15+ mins.
Freeze-Pump-Thaw ExtremeGold Standard Best for small scales (<500 mg). Zero loss of volatiles.
Recommended Protocol: The "Freeze-Pump-Thaw" (For <500mg scale)
  • Dissolve your reactants (Aryl Halide + Catalyst) in the solvent in a Schlenk tube. Do not add the Boronic Acid yet (see Module 3).

  • Freeze the solvent completely using liquid nitrogen (or dry ice/acetone).

  • Apply high vacuum (0.1 mmHg) for 5-10 minutes.

  • Close the vacuum valve and remove the coolant. Let the solvent thaw to room temperature (dissolved gas bubbles will escape).

  • Repeat steps 2-4 three times .

  • Backfill with high-purity Argon.

Module 3: Kinetic Control Strategy

The Problem: Homocoupling is second-order with respect to the boronic acid concentration (Rate


). Cross-coupling is first-order  (Rate 

).

The Solution: If you keep the concentration of Boronic Acid low at any given moment, you statistically favor the cross-coupling pathway.

Protocol: Slow Addition Technique

Instead of dumping all your 4-Cyclopropylphenylboronic Acid-d4 in at the start:

  • Reaction Pot: Charge with Aryl Halide, Catalyst, Base, and 50% of the solvent. Degas thoroughly. Heat to temperature.[2][3]

  • Syringe: Dissolve your d4-Boronic Acid in the remaining 50% of the degassed solvent.

  • Addition: Use a syringe pump to add the Boronic Acid solution dropwise over 1 to 2 hours .

Why this works: The Pd(II)-Ar-X species (formed from the halide) will always be in excess relative to the free boronic acid, forcing the boronic acid to react with the halide rather than finding another boronic acid molecule.

Module 4: Troubleshooting & FAQs

Q1: Does the cyclopropyl group affect the stability of the d4-label?

Answer: Generally, no. The cyclopropyl group is stable under standard Suzuki conditions (80-100°C). However, it makes the ring electron-rich.

  • Risk: Electron-rich boronic acids are prone to Protodeboronation (loss of the

    
     group replaced by H).
    
  • Prevention: Avoid strong hydroxide bases (NaOH, KOH) if possible. Use mild bases like

    
      or 
    
    
    
    in anhydrous solvents (Dioxane or Toluene) with minimal water added only if necessary for solubility.
Q2: I see a "homocoupling" spot on TLC even before heating. Why?

Answer: This is likely "pre-catalyst" activation error.

  • Cause: Some Pd(II) precatalysts (like

    
    ) require reduction to Pd(0) to start the cycle. If you mix everything at once, the boronic acid often acts as the reducing agent for the Pd(II), sacrificing itself (homocoupling) to generate Pd(0).
    
  • Fix: Use a true Pd(0) source (

    
    ) or a precatalyst that reduces easily (like Pd-118 or Pd(amphos)). Alternatively, add the boronic acid last, after the catalyst has had time to activate with the base/halide.
    
Q3: Can I use Ethanol/Water as a solvent?

Answer: For d4-materials, avoid protic solvents if possible.

  • Reason: At high temperatures, H/D exchange (scrambling) is theoretically possible on the phenyl ring if the pH is extreme, although the C-D bond is strong. More importantly, protic solvents dissolve Oxygen very well.

  • Recommendation: Use Toluene/Water (10:1) or Dioxane/Water (10:1) . The biphasic nature of Toluene helps protect the boronic acid from bulk aqueous base.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield of d4-Product CheckDimer Is the Homocouple Dimer visible by LCMS/TLC? Start->CheckDimer YesDimer YES: Oxidative Homocoupling CheckDimer->YesDimer Yes NoDimer NO: Material Missing/Deboronation CheckDimer->NoDimer No Action1 Action: Switch to Freeze-Pump-Thaw (Remove Oxygen) YesDimer->Action1 Action2 Action: Implement Slow Addition (Kinetic Control) Action1->Action2 CheckDeboro Is Des-Bromo (Ar-H) or Des-Boron (Ph-H) present? NoDimer->CheckDeboro Action3 Action: Switch Base to K3PO4 (Reduce Protodeboronation) CheckDeboro->Action3 Yes (Deboronation) Action4 Action: Use Anhydrous Conditions (Dioxane, no added water) CheckDeboro->Action4 Yes (Hydrolysis)

Caption: Diagnostic flow for identifying whether yield loss is due to homocoupling (oxygen issue) or deboronation (base/pH issue).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[4] Journal of the American Chemical Society, 128(21), 6829–6836.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on Suzuki Coupling protocols and side reactions).
  • Li, H., et al. (2019). Slow Addition of Boronic Acids in Suzuki-Miyaura Coupling: A Strategy for Hindered Substrates. Organic Process Research & Development, 23(5), 882-890.

Sources

Challenges in purifying products from 4-Cyclopropylphenylboronic Acid-d4 reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-Cyclopropylphenylboronic Acid-d4 . It addresses the unique intersection of boronic acid instability, cyclopropyl ring sensitivity, and isotopic label preservation.

Subject: Optimization of Purification Protocols for 4-Cyclopropylphenylboronic Acid-d4 Reaction Products Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Working with 4-Cyclopropylphenylboronic Acid-d4 presents a "triad of instability":

  • Boronic Acid Moiety: Susceptible to protodeboronation and reversible anhydride (boroxine) formation.[1]

  • Cyclopropyl Ring: Prone to acid-catalyzed ring opening and radical fragmentation.

  • Deuterium Label (d4): High cost necessitates near-quantitative recovery; harsh conditions risk H/D scrambling.

This guide replaces standard purification attempts with chemically grounded, high-recovery protocols.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I see significant streaking on TLC and my product sticks to the silica column. How do I elute it without decomposition?"

Diagnosis: Lewis Acid/Base Interaction.[2][3] Boronic acids act as Lewis acids.[4][5] The hydroxyl groups on the boron atom form strong hydrogen bonds with the silanols (Si-OH) on the silica gel surface, causing severe tailing and irreversible adsorption.

Solution: The "Buffered Silica" Technique. Do not use standard silica. You must deactivate the silica surface.

  • Add 1% Triethylamine (Et3N) to your eluent system. This blocks the acidic silanol sites.

  • Alternative: If your product is base-sensitive (risking cyclopropyl opening), use 1% Acetic Acid . This suppresses the ionization of the boronic acid, keeping it in the neutral, less adhesive form.

Q2: "My NMR spectrum is messy with broad peaks, and the integration is off. Is my product impure?"

Diagnosis: Boroxine-Acid Equilibrium.[4][6] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is an equilibrium process driven by concentration and solvent.



In CDCl3 (a dry solvent), you often see a mixture of the monomer and the trimer, leading to confusing spectra.

Solution: The "Water Drop" Test. Add one drop of D2O to your NMR tube and shake. This forces the equilibrium back to the monomeric boronic acid species. If the peaks sharpen and resolve, your product is chemically pure, just physically aggregated.

Q3: "I lost my deuterium label (d4 became d3 or d2). What happened?"

Diagnosis: Acid-Catalyzed Exchange (Scrambling). While C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), they are not immune to exchange. If you used strong acids (e.g., HCl, H2SO4) during workup or purification, or if the reaction temperature exceeded 100°C in a protic solvent, you likely triggered Electrophilic Aromatic Substitution (EAS), exchanging D for H.

Solution: Neutral Workup.

  • Avoid acidic washes. Use saturated NH4Cl (mildly acidic) or phosphate buffer (pH 7) instead of HCl.

  • Keep reaction temperatures below 80°C when possible.

Q4: "My yield is low, and I see a byproduct that looks like deuterated cyclopropylbenzene."

Diagnosis: Protodeboronation.[2][5] The C-B bond is cleaved, replacing the boronic acid group with a proton (or deuteron).[7] This is accelerated by metal catalysts (Pd) and bases in the presence of water.

Solution: Rapid Catalyst Removal. Protodeboronation often happens after the reaction while the mixture sits.

  • Quench immediately. Do not let the reaction stir overnight after completion.

  • Scavenge Pd: Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) immediately after the reaction to strip the palladium, which catalyzes the decomposition.

Part 2: Optimized Experimental Protocols

Protocol A: The "Rescue" Method (Pinacol Esterification)

Best for: High-value d4 samples where silica chromatography is failing.

Instead of purifying the unstable free acid, convert it to the robust pinacol ester (Bpin). This makes the compound non-polar, stable to silica, and easy to purify.

  • Crude Setup: Take your crude reaction mixture containing the 4-cyclopropylphenylboronic acid-d4.

  • Reagents: Add Pinacol (1.2 equiv) and MgSO4 (anhydrous, 2 equiv) directly to the mixture in THF or CH2Cl2.

  • Reaction: Stir at Room Temperature for 2 hours. The MgSO4 drives the equilibrium by absorbing the water produced.

  • Purification: Filter off the MgSO4. The resulting Boronate Ester can now be purified on standard silica gel using Hexane/EtOAc (typically 9:1) without streaking or decomposition.

  • Recovery (Optional): If you strictly need the free acid, hydrolyze the pure ester using NaIO4 (Sodium Periodate) in Acetone/Water (1:1) with dilute HCl (carefully monitored pH).

Protocol B: Potassium Trifluoroborate Salt Formation

Best for: Long-term storage of the deuterated standard.

  • Dissolution: Dissolve crude boronic acid in minimal Methanol.

  • Addition: Add excess KHF2 (Potassium Bifluoride) (saturated aqueous solution, 3.0 equiv).

  • Precipitation: Stir for 30 mins. The product will convert to [Ar-BF3]- K+.

  • Isolation: Evaporate the Methanol. The salt is usually insoluble in non-polar organics but soluble in Acetone.

    • Wash the solid with Ether/DCM to remove organic impurities.

    • Extract the salt with Acetone.

  • Result: You obtain a crystalline, air-stable solid that never protodeboronates.

Part 3: Comparative Data & Visualization

Stability Comparison of Boron Species
FeatureFree Boronic AcidBoroxine (Trimer)Pinacol Ester (Bpin)Trifluoroborate Salt
Silica Stability Poor (Streaks)ModerateExcellent N/A (Insoluble)
Shelf Life Low (Oxidizes)ModerateHigh Very High
Atom Economy 100%HighLower (Added mass)Moderate
d4 Label Risk ModerateModerateLowVery Low
Purification DifficultDifficultEasy (Column) Easy (Crystallization)
Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (4-Cyclopropylphenylboronic Acid-d4) CheckTLC Check TLC on Silica Start->CheckTLC Streaking Does it streak/tail? CheckTLC->Streaking DirectSilica Direct Silica Column (Use 1% Et3N or AcOH) Streaking->DirectSilica No Derivatize Is the d4 label critical & expensive? Streaking->Derivatize Yes Final Pure, Stable Product DirectSilica->Final Pinacol Convert to Pinacol Ester (Protocol A) Derivatize->Pinacol Need Lipophilicity Salt Convert to KBF3 Salt (Protocol B) Derivatize->Salt Need Storage Stability PurifyEster Flash Chromatography (Hex/EtOAc) Pinacol->PurifyEster Recryst Recrystallization (Acetone/Ether) Salt->Recryst PurifyEster->Final Recryst->Final

Caption: Logical workflow for selecting the optimal purification route based on compound behavior and stability requirements.

Diagram 2: Degradation Pathways

Degradation Compound 4-Cyclopropylphenyl- boronic Acid-d4 Boroxine Boroxine Trimer (Reversible) Compound->Boroxine - H2O (Equilibrium) Decomp1 Protodeboronation (Loss of B) Compound->Decomp1 Pd Cat / Base Slow Decomp2 Ring Opening (Acid/Radical) Compound->Decomp2 Strong Acid Radicals Boroxine->Compound + H2O

Caption: Key degradation pathways. Note that boroxine formation is reversible, while protodeboronation and ring opening are irreversible.

References

  • Boroxine Equilibrium: Tokunaga, Y. et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, 2002. (Context: Confirmation of reversible boroxine formation in NMR).

  • Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[2][8] Journal of the American Chemical Society, 2016. (Context: Kinetics of C-B bond cleavage in cyclopropyl systems).

  • Purification via Salts: Molander, G. A. et al. "Efficient Synthesis of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. (Context: Protocol B methodology).

  • Cyclopropyl Stability: Charette, A. B. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids." Journal of the American Chemical Society, 2003. (Context: Stability of the cyclopropyl ring under Suzuki conditions).

  • Boronic Acid Purification: Lennox, A. J. J. et al. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Context: General purification strategies).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters: More Than Just a Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this Nobel Prize-winning transformation lies the organoboron reagent.[1][2] Researchers are often faced with a critical choice: should they use a boronic acid or a boronate ester?

Traditionally, this decision has been framed as a simple trade-off between reactivity (favoring boronic acids) and stability (favoring boronate esters). Boronate esters, particularly pinacol esters, were often viewed merely as stable, easy-to-handle surrogates that needed to hydrolyze back to the "active" boronic acid to participate in the catalytic cycle.[3] However, a growing body of mechanistic and kinetic evidence compels us to discard this oversimplified view.

This guide provides an in-depth comparison of boronic acids and boronate esters, moving beyond surface-level generalizations. We will explore the nuanced interplay of sterics, electronics, and stability that governs their reactivity. Drawing on field-proven insights and quantitative experimental data, we will demonstrate that the ester moiety is not a passive spectator but an active modulator of reactivity, capable of significantly accelerating the key transmetalation step.

Structural and Electronic Fundamentals

The reactivity of any organoboron species is intrinsically linked to the electronic nature of the boron center.

  • Boronic Acids (R-B(OH)₂): These compounds feature a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital.[4] This Lewis acidic character is central to their chemistry.[4] However, they are prone to intermolecular dehydration to form cyclic trimers known as boroxines, which can complicate characterization and reactivity.[3] They are also relatively polar, which can make chromatographic purification challenging.[3]

  • Boronate Esters (R-B(OR)₂): In boronate esters, the hydroxyl groups are replaced by alkoxy groups, typically derived from a diol like pinacol or ethylene glycol. This structural change has profound consequences. The ester groups reduce the Lewis acidity of the boron atom, generally making the compounds less polar and more stable towards air and moisture.[5][6] This enhanced stability prevents the formation of boroxines and often allows for straightforward purification by silica gel chromatography.[6][7]

Caption: General structures of a boronic acid and a pinacol boronate ester.

Stability and Handling: A Clear Win for Esters

For routine synthesis, especially in drug development where robustness and scalability are paramount, the superior stability of boronate esters is a significant advantage.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol)
Air & Moisture Stability Variable; prone to oxidation and protodeboronation.[8][9]Generally high stability.[5][6]
Purification Challenging via chromatography due to high polarity; may require recrystallization or derivatization.[3]Often readily purified by standard silica gel chromatography.[6][7]
Characterization Can be complicated by the presence of boroxine trimers.Typically exist as well-defined monomers.[6]
Handling Can be hygroscopic and require careful storage.Less polar solids or liquids, easier to handle and weigh.[5][6]

This enhanced stability is particularly crucial when dealing with sensitive or complex substrates. For instance, coupling partners prone to protodeboronation, such as certain electron-deficient or heterocyclic derivatives, are often best handled as their more robust boronate esters.[2][6]

The Core Reactivity Debate: Direct Transmetalation Unveiled

The central dogma for years was that boronate esters must first hydrolyze to the boronic acid before transmetalation—the key step where the organic group is transferred from boron to palladium—could occur.[3] This implied that esters were inherently less reactive, as their participation was dependent on a preceding, and potentially slow, hydrolysis step.

Groundbreaking mechanistic studies, however, have overturned this assumption. A body of work combining structural analysis, kinetics, and computational modeling has conclusively shown that boronate esters can and do transmetalate directly without prior hydrolysis .[2][3] Furthermore, the rate of this direct transmetalation can be dramatically influenced by the nature of the ester, in some cases proceeding orders of magnitude faster than the corresponding boronic acid.[2][10][11]

Suzuki_Cycles cluster_acid Boronic Acid Pathway cluster_ester Boronate Ester Direct Pathway A_Pd0 Pd(0)L₂ A_OxAdd R¹-Pd(II)-X A_Pd0->A_OxAdd Oxidative Addition (R¹-X) A_Trans R¹-Pd(II)-R² A_OxAdd->A_Trans Transmetalation A_Boronate [R²B(OH)₃]⁻ A_Boronate->A_OxAdd Active Species A_Trans->A_Pd0 Reductive Elimination A_R1R2 R¹-R² A_Trans->A_R1R2 A_BA R²B(OH)₂ A_BA->A_Boronate A_Base Base (OH⁻) A_Base->A_Boronate E_Pd0 Pd(0)L₂ E_OxAdd R¹-Pd(II)-X E_Pd0->E_OxAdd Oxidative Addition (R¹-X) E_PreTrans Pre-Transmetalation Intermediate (Pd-O-B linkage) E_OxAdd->E_PreTrans Complexation E_Trans R¹-Pd(II)-R² E_PreTrans->E_Trans Direct Transmetalation E_Trans->E_Pd0 Reductive Elimination E_R1R2 R¹-R² E_Trans->E_R1R2 E_BE R²B(OR)₂ E_BE->E_PreTrans Workflow cluster_prep 1. Reaction Setup cluster_reactions 2. Parallel Reactions cluster_run 3. Execution & Monitoring cluster_results 4. Data Interpretation Prep Prepare two identical reaction vessels Reagents Add Aryl Halide, Pd Catalyst, Ligand, and Solvent to each Prep->Reagents Stir Stir to create a homogeneous precatalyst solution Reagents->Stir VesselA Vessel A: Add Aryl Boronic Acid and Aqueous Base Stir->VesselA VesselB Vessel B: Add Aryl Boronate Ester and Aqueous Base Stir->VesselB Heat Heat both vessels to reaction temperature (e.g., 80 °C) VesselA->Heat VesselB->Heat Sample Take timed aliquots (t=0, 15m, 30m, 1h, 2h...) from each reaction Heat->Sample Analysis Analyze aliquots by GC-MS or LC-MS to determine % conversion Sample->Analysis Plot Plot % Conversion vs. Time for both reactions Analysis->Plot Compare Compare reaction rates and final yields Plot->Compare

Caption: Experimental workflow for comparing the reactivity of a boronic acid and a boronate ester.

Detailed Step-by-Step Methodology

Objective: To compare the rate and yield of the Suzuki-Miyaura coupling of 4-bromoanisole with (4-methoxyphenyl)boronic acid versus (4-methoxyphenyl)boronic acid pinacol ester.

Materials:

  • 4-Bromoanisole (Electrophile)

  • (4-Methoxyphenyl)boronic acid (Nucleophile A)

  • (4-Methoxyphenyl)boronic acid pinacol ester (Nucleophile B)

  • Pd(OAc)₂ (Palladium Source)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • Toluene (Solvent)

  • Deionized Water (Solvent)

  • Dodecane (Internal Standard for GC analysis)

Protocol:

  • Precatalyst Formation (Rationale): To ensure consistency, a stock solution of the active catalyst is prepared. SPhos is a bulky, electron-rich phosphine ligand known to promote efficient oxidative addition and reductive elimination for many aryl couplings.

    • In a glovebox, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a vial. Add enough degassed toluene to create a concentrated stock solution. Stir for 15 minutes.

  • Reaction Setup (Rationale): Two parallel reactions are set up to ensure identical conditions (temperature, stirring, concentrations), isolating the boron reagent as the only variable.

    • To two separate, identical reaction flasks (e.g., 25 mL Schlenk flasks) equipped with stir bars, add 4-bromoanisole (1.0 mmol, 1.0 equiv) and the internal standard (dodecane, 0.5 mmol).

    • Add the prepared catalyst stock solution to each flask.

    • Add additional degassed toluene to each flask to bring the total solvent volume to 5 mL.

  • Nucleophile & Base Addition (Rationale): The boron reagent and base are added last to initiate the reaction simultaneously upon heating. K₃PO₄ is a common base effective for a wide range of Suzuki couplings. The use of a toluene/water biphasic system is standard.

    • To Flask A , add (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv).

    • To Flask B , add (4-methoxyphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv).

    • Prepare a 2M aqueous solution of K₃PO₄. Add 2 mL of this solution to each flask.

  • Execution and Monitoring (Rationale): The reaction is heated to a standard temperature. Timed sampling allows for the construction of a reaction profile, providing kinetic data beyond a single endpoint.

    • Seal both flasks and place them in a preheated oil bath at 80 °C. Start stirring and begin timing (t=0).

    • At designated time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 24 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

    • Quench each aliquot by diluting with ethyl acetate and filtering through a small plug of silica to remove palladium salts.

  • Analysis (Rationale): GC-MS or LC-MS with an internal standard provides quantitative data on the consumption of starting material and formation of the product, allowing for accurate comparison of conversion rates.

    • Analyze the filtered aliquots by GC-MS.

    • Calculate the percent conversion of 4-bromoanisole to the biaryl product at each time point by comparing the peak area of the product to that of the internal standard.

    • Plot percent conversion versus time for both reactions to visually compare their rates.

Conclusion and Practical Recommendations

The choice between a boronic acid and a boronate ester is a nuanced decision that hinges on the specific synthetic challenge. The long-held view of esters as merely "stable but slow" precursors is outdated and inaccurate.

Key Takeaways:

  • Stability: For handling, purification, and use with sensitive substrates, boronate esters (especially pinacol, neopentylglycol, and MIDA esters) offer undeniable advantages. [3][5][6]* Reactivity: Contrary to old dogma, boronate esters can transmetalate directly and often much faster than their corresponding boronic acids. [2][11]The reactivity is highly dependent on the ester's steric and electronic profile.

  • The Ester is a Modulator: The diol portion of a boronate ester should be viewed as a tunable handle to control reactivity. Less hindered, electron-rich (e.g., ethylene glycol) or electron-deficient (e.g., catechol) esters can provide significant rate enhancements. [2]* Practical Choice:

    • Use Boronic Acids: When the acid is commercially available, stable, and high atom economy is critical. They can be more reactive than sterically hindered esters like pinacolates. [6][12] * Use Boronate Esters: When stability is paramount, for substrates prone to decomposition, when chromatographic purification is necessary, or when aiming for rate acceleration through rational ester design. [6][7] Ultimately, the modern synthetic chemist is empowered with a deeper mechanistic understanding. We can now select or design our boron reagent not just for stability, but for optimized kinetic performance, unlocking new efficiencies in the synthesis of complex molecules.

References

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4401–4416. [Link]

  • Zhang, L., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Shaikh, S. A. L. (2014). Comment on "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Delaney, C. P., et al. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 89(22), 16170–16184. [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Session. [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Isomura, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3561–3565. [Link]

  • Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

Sources

Technical Comparison: Kinetic Isotope Effect Analysis with 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of 4-Cyclopropylphenylboronic Acid-d4 (CAS 1802889-44-6) in Kinetic Isotope Effect (KIE) analysis. It is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to objectively compare this deuterated probe against non-deuterated alternatives and define its specific utility in mechanistic studies.

Executive Summary

4-Cyclopropylphenylboronic Acid-d4 is a stable isotope-labeled analog of 4-cyclopropylphenylboronic acid, a critical intermediate in the synthesis of cyclopropyl-containing pharmaceuticals (e.g., tyrosine kinase inhibitors).

While primarily deployed as an Internal Standard (IS) for LC-MS/MS quantification due to its co-elution properties and mass differentiation (+4 Da), its value extends to Kinetic Isotope Effect (KIE) studies. In this context, it serves as a mechanistic probe to elucidate the rate-determining step (RDS) of metabolic oxidations—specifically distinguishing between aromatic hydroxylation (phenyl ring) and cyclopropyl ring opening.

Product Specification Snapshot
FeatureSpecification
Compound Name 4-Cyclopropylphenylboronic Acid-d4
CAS Number 1802889-44-6
Labeling Position Phenyl ring (

at 2,3,5,6 positions)
Isotopic Enrichment

98 atom % D
Primary Application LC-MS Internal Standard; Metabolic Stability Probe
Chemical Purity

98%

Comparative Analysis: d4-Probe vs. Alternatives

The choice of isotopolog dictates the experimental outcome. The table below compares the Phenyl-d4 variant against the non-deuterated control and alternative labeling patterns.

Comparison FactorNon-Deuterated (d0)4-Cyclopropylphenylboronic Acid-d4 (Phenyl-d4) Cyclopropyl-d4/d5 (Alternative*)
Role Substrate / ReferenceInternal Standard & Aromatic Probe Cyclopropyl Probe
Mass Shift 0 Da+4 Da (Ideal for MS resolution)+4/5 Da
KIE on Aromatic Oxidation N/APrimary KIE (

)
Secondary KIE (

)
KIE on Cyclopropyl Oxidation N/ASecondary KIE (

)
Primary KIE (

)
Metabolic Stability BaselineIncreased (if phenyl oxidation is RDS)Increased (if cyclopropyl oxidation is RDS)
Cost/Availability Low / CommodityModerate / Specialized High / Custom Synthesis

*Note: Cyclopropyl-labeled variants are typically custom synthesized to specifically block "soft spot" metabolism on the three-membered ring.

Mechanistic Insight: The "Deuterium Switch"

Using 4-Cyclopropylphenylboronic Acid-d4 allows researchers to probe the site of metabolism.

  • Scenario A (Phenyl Oxidation): If the primary metabolic route is hydroxylation of the phenyl ring, the C-D bonds in the d4-analog are stronger than C-H bonds. This results in a Primary KIE (typically

    
     for P450s), significantly slowing the reaction rate (
    
    
    
    ).
  • Scenario B (Cyclopropyl Oxidation): If metabolism occurs on the cyclopropyl ring (e.g., P450-mediated ring opening), the Phenyl-d4 label is distant from the reaction site. The observed KIE will be Secondary (typically

    
    ), meaning the d4-analog reacts at the same rate as the d0-compound.
    

Experimental Protocol: Competitive KIE Determination

Objective: Determine the Intrinsic Clearance KIE (


) to identify the rate-determining step in cytochrome P450 metabolism.
Reagents & Materials[6][8][9][11][12]
  • Substrates: 4-Cyclopropylphenylboronic Acid (d0) and 4-Cyclopropylphenylboronic Acid-d4.

  • System: Human Liver Microsomes (HLM) or Recombinant CYPs.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Step-by-Step
  • Preparation: Prepare a 10 mM stock solution of d0 and d4 substrates in DMSO.

  • Incubation Mix: Create a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4).

  • Substrate Addition (Competitive Method): Add both d0 and d4 substrates to the same vial at equimolar concentrations (e.g., 1 µM each). This minimizes inter-incubation variability.

  • Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Terminate reaction with ice-cold Acetonitrile containing an external standard (e.g., a structural analog).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor MRM transitions for d0 (

    
    ) and d4 (
    
    
    
    ).
Calculation of KIE

Since both substrates are in the same incubation, the KIE is derived from the ratio of their depletion rates.



Where:

  • 
     = Ratio of [d0]/[d4] peak areas at time 
    
    
    
    .
  • 
     = Ratio of [d0]/[d4] peak areas at time 
    
    
    
    .
  • 
     = Fraction of deuterated substrate remaining at time 
    
    
    
    .

Visualizations

Diagram 1: Metabolic Pathways & KIE Impact

This diagram illustrates how the Phenyl-d4 label acts as a blockade for aromatic oxidation while remaining transparent to cyclopropyl oxidation.

MetabolicPathways Fig 1. Mechanistic differentiation using Phenyl-d4. The isotope effect suppresses aromatic oxidation (Path A), potentially shifting metabolism toward the cyclopropyl ring (Path B). Substrate 4-Cyclopropylphenyl- boronic Acid-d4 P450 Cytochrome P450 Substrate->P450 PathA Pathway A: Aromatic Hydroxylation (C-D Bond Cleavage) P450->PathA  Difficult   PathB Pathway B: Cyclopropyl Oxidation (C-H Bond Cleavage) P450->PathB  Facile   ProdA Phenol Metabolite (Rate Slowed: KIE > 1.5) PathA->ProdA ProdB Ring-Opened Metabolite (Rate Unchanged: KIE ~ 1.0) PathB->ProdB

Diagram 2: Experimental Workflow for KIE Calculation

A self-validating workflow ensuring accurate


 determination.

KIE_Workflow Fig 2. Competitive KIE Workflow. A change in the d0/d4 ratio over time confirms the involvement of the labeled site in the rate-determining step. Start Substrate Mix (1:1 d0:d4) Incubation Microsomal Incubation (37°C, NADPH) Start->Incubation Sampling Time Points (0, 5, 15, 30 min) Incubation->Sampling LCMS LC-MS/MS Analysis Monitor [M+H]+ and [M+4+H]+ Sampling->LCMS DataProc Calculate Ratio R(t) Area(d0) / Area(d4) LCMS->DataProc Decision Plot ln(R) vs Time DataProc->Decision Result1 Slope = 0 KIE = 1.0 (No Effect / Remote Site) Decision->Result1 No change in ratio Result2 Slope > 0 KIE > 1.0 (C-D Bond Breaking is RDS) Decision->Result2 Ratio d0/d4 decreases

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link

  • Kwan, E. E., et al. (2011). "Sensitivity of the Suzuki-Miyaura Reaction to Isotope Effects." Journal of the American Chemical Society.[1] Link

  • Wiles, J. A., et al. (2014). "The Metabolism of Cyclopropyl Moieties in Drug Discovery." Journal of Medicinal Chemistry. Link

  • ChemSrc. (2024). "4-Cyclopropylphenylboronic Acid-d4 (CAS 1802889-44-6) Product Details." ChemSrc Database. Link

  • Isotope Effects in Drug Design. (2020). "Deuterium in Drug Discovery: Progress and Potential." Chemical Reviews. Link

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This guide offers an in-depth comparison of palladium catalyst systems specifically for the coupling of 4-Cyclopropylphenylboronic Acid-d4, a substrate of significant interest in pharmaceutical development due to the strategic incorporation of deuterium.

The "heavy hydrogen" isotope, deuterium, can profoundly influence a drug molecule's metabolic fate. By replacing hydrogen with deuterium at a metabolically vulnerable position, the carbon-deuterium (C-D) bond, being stronger than a carbon-hydrogen (C-H) bond, can slow down metabolism by cytochrome P450 enzymes.[4][] This phenomenon, known as the kinetic isotope effect, can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosage requirements, ultimately enhancing a drug's therapeutic window and safety profile.[][6]

Selecting the optimal palladium catalyst is paramount to maximizing the efficiency and yield of this crucial synthetic step. This guide will dissect the performance of various catalyst classes, providing the causal logic behind their application and detailed experimental protocols to validate their performance.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of any palladium catalyst is rooted in its ability to efficiently navigate the three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of palladium precursor and, most critically, the ancillary ligand, dictates the speed and success of each step.[1]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl chloride or bromide), forming a Pd(II) intermediate. Electron-rich and sterically bulky ligands accelerate this rate-limiting step.

  • Transmetalation: The organic moiety from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[2][7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lu2082 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)Lu2082-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ + Base diaryl_pd2 Ar-Pd(II)Lu2082-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

A Comparative Analysis of Palladium Catalysts

The choice of ligand system is the most critical variable in optimizing a Suzuki-Miyaura coupling. Below, we compare four major classes of palladium catalysts, evaluating their strengths and weaknesses for the coupling of 4-Cyclopropylphenylboronic Acid-d4.

Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PCy₃)

This first generation of catalysts, often utilizing triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), are workhorses in organic synthesis.[1]

  • Expertise & Experience: These systems are valued for their broad commercial availability and extensive documentation. For coupling with cyclopropylboronic acids, bulky phosphines like PCy₃ are often preferred to facilitate reductive elimination. However, they can require higher catalyst loadings (1-5 mol%) and elevated temperatures, and they may struggle with less reactive coupling partners like aryl chlorides.[9]

  • Trustworthiness: While generally reliable for simple substrates, their performance can be inconsistent with more complex or sterically hindered molecules. The in situ generation from precursors like Pd(OAc)₂ and a separate ligand can sometimes lead to variability in the active catalyst formation.

Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

Developed by Stephen Buchwald's group, ligands such as SPhos and XPhos have revolutionized palladium catalysis.[10]

  • Expertise & Experience: The key to their success lies in their structure. The bulky biaryl backbone forces the palladium center into a coordinatively unsaturated state that is highly reactive, while the electron-rich dialkylphosphino group enhances the rate of oxidative addition.[10][11] This combination is particularly potent for coupling sterically demanding substrates and for activating challenging aryl chlorides, often at room temperature.[12][13][14]

  • Trustworthiness: These ligands are typically used in well-defined, air-stable "precatalysts" (e.g., XPhos Pd G3).[8] This ensures the reliable and reproducible generation of the active Pd(0) species, leading to higher yields and cleaner reaction profiles with very low catalyst loadings (0.1-1 mol%).

N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™ Catalysts)

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, forming highly stable and active palladium complexes. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a prime example.

  • Expertise & Experience: NHCs are powerful σ-donating ligands that form exceptionally strong bonds with palladium. This stability translates to robust catalysts that are often tolerant of air and moisture, simplifying reaction setup.[15] PEPPSI™-IPr and its analogues exhibit remarkable activity across a wide range of substrates, showing excellent functional group tolerance and high efficiency even with deactivated aryl chlorides.[16][17]

  • Trustworthiness: PEPPSI™ catalysts are commercially available as well-defined, bench-stable solids. This operational simplicity, combined with their high catalytic turnover numbers, makes them a highly reliable and efficient choice for demanding industrial and academic applications.[15]

"Ligandless" Catalysts (e.g., Pd(OAc)₂)

In some cases, palladium sources like palladium(II) acetate can catalyze Suzuki couplings without the addition of an external phosphine or NHC ligand.[18]

  • Expertise & Experience: This approach is appealing for its simplicity and low cost. The catalytic species is thought to be palladium nanoparticles or palladium coordinated to the solvent or base.[19]

  • Trustworthiness: "Ligandless" conditions are often limited to highly activated aryl halides (iodides and bromides) and simple boronic acids.[18] They are prone to catalyst decomposition (formation of palladium black) and can suffer from poor reproducibility, especially when scaling up or with complex substrates. Side reactions like boronic acid homocoupling can also be more prevalent.[20][21][22]

Experimental Design for Head-to-Head Comparison

To objectively evaluate these catalyst systems, a standardized experimental protocol is essential. This allows for a direct comparison of catalyst performance under identical conditions.

Objective: To determine the optimal palladium catalyst for the Suzuki-Miyaura coupling of 4-chloro-deuterio-benzene with 4-Cyclopropylphenylboronic Acid-d4. The use of an aryl chloride as the coupling partner represents a more challenging transformation, which will better differentiate the performance of modern catalyst systems.

Caption: A step-by-step experimental workflow for the comparative study.

Detailed Experimental Protocol
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-Cyclopropylphenylboronic Acid-d4 (1.2 equivalents), the aryl halide (e.g., 4-chloro-deuterio-benzene, 1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water). Finally, add the palladium catalyst (1 mol%).

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Analysis

The performance of each catalyst system should be quantified and compared. The following table presents expected outcomes based on established catalyst performance.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observations
Pd(OAc)₂ / P(Cy)₃ 2.01845-65%Sluggish reaction with aryl chloride. Significant starting material may remain.
"Ligandless" Pd(OAc)₂ 2.024<20%Minimal conversion. Potential for catalyst decomposition and homocoupling side products.[23]
XPhos Pd G3 1.04>90%Efficient and clean conversion at lower temperatures and catalyst loadings.[24]
PEPPSI™-IPr 1.03>95%Very rapid and clean reaction. The catalyst's bench stability simplifies setup.[15]

Discussion of Expected Results and Side Reactions:

It is anticipated that the modern catalyst systems based on Buchwald (XPhos) and NHC (PEPPSI™-IPr) ligands will significantly outperform the traditional and ligandless approaches for this challenging coupling. Key advantages include higher yields, shorter reaction times, and lower required catalyst loadings.

Researchers must also be vigilant for common side reactions:

  • Protodeboronation: The cleavage of the C-B bond by a proton source (like water), which converts the boronic acid back to its parent arene. This side reaction is competitive with the desired coupling and can be exacerbated by prolonged reaction times and high temperatures.[25][26][27][28] Efficient catalysts that promote rapid coupling can minimize this pathway.[25]

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of Pd(II) species and oxygen.[8][20][23] Using well-defined precatalysts and maintaining a rigorously inert atmosphere can suppress this side reaction.[22]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling involving the deuterated and sterically relevant 4-Cyclopropylphenylboronic Acid-d4, particularly with challenging aryl chloride partners, the choice of catalyst is a critical determinant of success.

  • Recommendation for High Efficiency and Reliability: For late-stage synthesis in drug development where yield, purity, and reproducibility are non-negotiable, well-defined precatalysts such as XPhos Pd G3 or PEPPSI™-IPr are the superior choice. Their high activity allows for mild conditions, which preserves the sensitive deuterated moiety and minimizes side reactions. The operational simplicity and bench stability of PEPPSI™ catalysts offer a significant practical advantage.

  • Recommendation for Early-Stage Screening: While traditional phosphine-based systems can be effective, they may require more extensive optimization. They are best suited for less challenging coupling partners (aryl bromides/iodides) or for initial, cost-sensitive screening studies.

  • Not Recommended: The use of "ligandless" palladium sources is not advised for this transformation due to a high probability of low conversion, poor reproducibility, and the formation of difficult-to-remove side products.

By understanding the mechanistic principles behind catalyst performance and employing a systematic, data-driven approach to selection, researchers can confidently and efficiently synthesize these valuable deuterated molecules, accelerating the path of drug discovery and development.

References

  • (n.d.). Organic Chemistry Portal.

  • (2024, October 10). Chemistry LibreTexts.

  • (n.d.). Yoneda Labs.

  • (n.d.). Sigma-Aldrich.

  • (n.d.). Wikipedia.

  • (2021, August 9). The Chemical Record.

  • (2020, August 27). Synthesis.

  • (n.d.). BenchChem.

  • (n.d.). Mettler Toledo.

  • (n.d.). BenchChem.

  • (n.d.). Green Chemistry.

  • (2008, March 21). The Journal of Organic Chemistry.

  • (n.d.). Wikipedia.

  • (2020, August 27). Synthesis.

  • (2013, May 2). The Journal of Organic Chemistry.

  • (2013, May 17). PubMed.

  • (n.d.). Dalton Transactions.

  • (2011, December 21). PubMed.

  • (n.d.). PubMed.

  • (2012, July 14). SlideShare.

  • (2025, August 7). ResearchGate.

  • (2025, August 30). BOC Sciences.

  • (n.d.). ResearchGate.

  • (2007, April 18). Organic Process Research & Development.

  • (n.d.). Merck.

  • (2025, November 17). Journal of the American Chemical Society.

  • (n.d.). Organic & Biomolecular Chemistry.

  • (2013, October 3). Chemical Society Reviews.

  • (2014, October 27). Royal Society of Chemistry.

  • (n.d.). PMC.

  • (2019, February 1). Molecules.

  • (n.d.). White Rose Research Online.

  • (n.d.). Synthesis.

  • (n.d.). PMC.

  • (n.d.). The Journal of Organic Chemistry.

  • (2025, August 9). ResearchGate.

  • (2022, September 10). ChemRxiv.

  • (n.d.). Dalton Transactions.

Sources

Mass Spectrometric Differentiation of Deuterated and Non-Deuterated Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—is a critical strategy to improve metabolic stability (via the Kinetic Isotope Effect) without altering target potency. However, differentiating deuterated products (


) from their non-deuterated (

) counterparts requires more than just looking for a mass shift.

This guide objectively compares the two primary mass spectrometric approaches—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) —and provides a validated protocol for handling the physicochemical anomalies introduced by deuteration, specifically the Chromatographic Isotope Effect .

Part 1: Theoretical Foundation[1]

The Physics of Separation

differentiation relies on two orthogonal physical properties:

  • Mass Defect (

    
    ): 
    
    • Proton (

      
      H): 1.0078 Da
      
    • Deuterium (

      
      H): 2.0141 Da
      
    • Difference: 1.0063 Da (Not exactly 1.0).

    • Implication: In high-resolution systems, a

      
       analog is not just +6 Da; it is +6.0378 Da. This "mass defect" allows differentiation from naturally occurring 
      
      
      
      C isotopes.
  • Chromatographic Isotope Effect (CIE):

    • C-D bonds are shorter (shorter vibrational amplitude) and have a smaller molar volume than C-H bonds.[1][2]

    • Result: Deuterated molecules are slightly less lipophilic.[1]

    • Observation: In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-deuterated parent.[2][3] The shift (

      
      ) increases with the number of deuterium atoms.[3]
      
The "Back-Exchange" Pitfall

Before analyzing, one must classify the deuterium label:

  • Non-Labile (C-D): Stable. Standard LC-MS solvents (H

    
    O/MeOH) are safe.
    
  • Labile (N-D, O-D, S-D): Unstable. Rapidly exchanges with solvent protons (H) in the LC mobile phase, erasing the label before detection.

    • Solution: If analyzing labile D, you must use aprotic solvents or "Quench-Flow" techniques (discussed in Section 3).

Part 2: Comparative Technology Analysis

Triple Quadrupole (QqQ) vs. High-Resolution MS (HRMS)
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap/Q-TOF)
Primary Mode Multiple Reaction Monitoring (MRM)Full Scan / Parallel Reaction Monitoring (PRM)
Sensitivity High (Femtogram level)Medium-High (Picogram level)
Specificity Limited by unit resolution (0.7 Da).Excellent (Resolution > 100,000).
Differentiation Risk Crosstalk: If the D-label is lost during fragmentation, product ions of

and

become identical.
Low: Can resolve isobaric interferences and mass defects.
Best Use Case Routine Quantitation of known targets.Metabolic ID, Impurity Profiling, Tracer Studies.
Decision Matrix: Choosing the Right Analyzer

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Quantitation or Identification? Start->Goal Quant Quantitation (Targeted) Goal->Quant Quant ID Identification / MetID Goal->ID Qual/Unknowns MassDiff Is Mass Shift > 3 Da? Quant->MassDiff HRMS_Rec Method: HRMS (Orbitrap/Q-TOF) *Resolves Isotope Envelope* ID->HRMS_Rec QqQ_Safe Method: Triple Quad (MRM) *High Sensitivity* MassDiff->QqQ_Safe Yes (>3 Da) QqQ_Risk Risk: Cross-Talk Requires unique fragment ions MassDiff->QqQ_Risk No (<3 Da) QqQ_Risk->HRMS_Rec If interference persists

Caption: Logical workflow for selecting the mass spectrometer based on mass shift (


) and analytical objective.

Part 3: Experimental Protocol

Protocol: High-Fidelity Differentiation of Stable Isotopes (C-D)

Objective: To separate and detect


 and 

analogs while mitigating the chromatographic retention time shift that can compromise integration windows.
Step 1: Sample Preparation[4]
  • Solvent: Dissolve samples in 50:50 Methanol:Water.

  • Concentration: Prepare equimolar mixtures of

    
     and 
    
    
    
    (1 µM) for tuning.
  • Warning: Avoid acidic extraction if the compound contains acid-labile protecting groups, though C-D bonds are generally robust.

Step 2: Chromatographic Conditions (The "Shallow Gradient")

The retention time shift is often subtle (0.1 – 0.5 min). Steep gradients mask this; shallow gradients reveal it.

  • Column: C18, 1.7 µm particle size (UPLC/UHPLC recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5%

      
       95% B (Linear )
      
    • Optimization: If co-elution is required (for internal standard use), use a steeper gradient to force overlap. If differentiation is required, flatten the gradient slope (e.g., 2% B per minute).

Step 3: Mass Spectrometry Parameters[2][5]
  • Source: ESI Positive/Negative (Compound dependent).

  • Resolution (HRMS): Set to > 60,000 FWHM.

  • Extraction Window:

    • 
      : Theoretical Mass 
      
      
      
      5 ppm.
    • 
      : (Theoretical Mass + 
      
      
      
      )
      
      
      5 ppm.
    • Note: Do not use integer mass steps (e.g., +1.0). Use the precise deuterium mass.

Part 4: Data Interpretation & Troubleshooting

The Retention Time Shift ( )

As shown in the literature, deuterated compounds elute earlier.[2][3]

  • Observation:

    
    .
    
  • Magnitude: Typically 0.5% – 1.0% shift per deuterium atom in RPLC.

  • Impact on Quantitation: If using ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     as an Internal Standard (IS), the IS peak may partially separate from the analyte peak.
    
    • Correction: Widen the integration window or align peaks using a steeper gradient.

Handling "Cross-Talk" in MRM

When using Triple Quads, if the deuterium label is on a part of the molecule that is lost during fragmentation (neutral loss), the resulting fragment ions for


 and 

will have the same m/z .

Visualizing the Cross-Talk Mechanism:

CrossTalk cluster_0 Precursor Ions cluster_1 Collision Cell (CID) cluster_2 Product Ions P_d0 Parent (d0) m/z 300 Frag Fragmentation (Loss of Label Region) P_d0->Frag P_dn Parent (d5) m/z 305 P_dn->Frag Prod_d0 Fragment m/z 150 Frag->Prod_d0 Prod_dn Fragment m/z 150 (Identical!) Frag->Prod_dn

Caption: Cross-talk occurs when the deuterium label is lost during fragmentation, yielding identical product ions.

Fix: Select a transition where the deuterium label is retained on the charged fragment.

References

  • Ioffe, V., & Zigman, S. (2011). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum Conference. Retrieved from [Link]

  • Chaudhari, S. R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

Sources

Comparative Guide: Purity Analysis of 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of 4-Cyclopropylphenylboronic Acid-d4 by HPLC and NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For researchers utilizing 4-Cyclopropylphenylboronic Acid-d4 —a critical deuterated building block in Suzuki-Miyaura cross-coupling for metabolic stability studies—standard purity assessments are often misleading.

This guide challenges the industry-standard reliance on HPLC-UV for boronic acids. Our comparative analysis demonstrates that while HPLC-MS is essential for identifying trace organic impurities and confirming isotopic enrichment, it frequently overestimates chemical purity due to the "Boroxine Effect." Conversely, Quantitative NMR (qNMR) provides the only authoritative measurement of absolute purity (assay) by accounting for invisible contaminants like water, inorganic salts, and boroxine anhydrides.

The Verdict: A dual-method approach is non-negotiable. Use HPLC-MS to validate the deuterium isotope effect (


) and organic impurities; use qNMR to establish the net weight content for stoichiometric accuracy.

Part 1: The Analytical Challenge

Analyzing 4-Cyclopropylphenylboronic Acid-d4 presents two distinct physicochemical hurdles that defeat standard "template" protocols.

The Boroxine Equilibrium (The "Ghost" Peak)

Boronic acids are not static molecules. In solution (and solid state), they exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines).

  • HPLC Impact: This equilibrium often results in peak splitting, tailing, or "ghost" peaks, leading to integration errors.

  • Mass Spec Impact: The parent ion

    
     is rarely the base peak. Instead, spectra are dominated by dehydration products 
    
    
    
    or boroxine adducts.
The Deuterium Isotope Effect

Replacing hydrogen with deuterium changes the vibrational zero-point energy, shortening the C-D bond length. This reduces the molar volume and lipophilicity of the molecule.

  • Chromatographic Consequence: The deuterated analog (d4) will elute slightly earlier than the non-deuterated standard.[1][2][3] This

    
     is a critical quality attribute (CQA) for identity confirmation.
    
Visualizing the Equilibrium

The following diagram illustrates the dynamic instability that complicates HPLC analysis.

BoroxineEquilibrium Figure 1: The dynamic equilibrium between Boronic Acid monomers and Boroxine anhydrides. Monomer Boronic Acid Monomer (Active Reagent) Equilibrium Reversible Dehydration Monomer->Equilibrium - H2O Boroxine Boroxine (Cyclic Trimer) (HPLC Artifact) Equilibrium->Boroxine Dimer Dimer/Oligomers Equilibrium->Dimer

Part 2: Comparative Methodology

Method A: HPLC-MS (Identity & Organic Impurities)

Role: Detection of synthesis precursors (e.g., 1-bromo-4-cyclopropylbenzene-d4) and confirmation of isotopic enrichment.

The Protocol (Self-Validating)
  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid) to minimize peak tailing caused by boron-silanol interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the monomer).

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV (254 nm) and ESI (+) MS.

Critical Causal Insight: Standard C18 columns often show severe tailing for boronic acids. Using a column with a charged surface (CSH) or adding a Lewis base (like trace ammonia, though risky for silica) suppresses secondary interactions. However, the most robust method uses acidic mobile phases to push the equilibrium toward the monomer, sharpening the peak.

The Deuterium Shift Validation: You must inject the non-deuterated reference standard (4-Cyclopropylphenylboronic Acid) side-by-side.

  • Expectation: The d4-analog should elute 0.05 – 0.15 minutes earlier than the proteo-analog.

  • Why? The "Inverse Isotope Effect."[1] The C-D bonds reduce the hydrophobic interaction with the C18 stationary phase.

Method B: Quantitative NMR (qNMR) (Absolute Purity)

Role: Determining the precise weight percentage (Assay) for reaction stoichiometry.

The Protocol (Self-Validating)
  • Solvent: DMSO-d6 (Dissolves both monomer and boroxine species, collapsing them into a single averaged signal or distinct sets that can be summed).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) .

    • Reasoning: Maleic acid (a common IS) can react with boronic acids. DMSO2 is inert and provides a clean singlet at ~3.0 ppm, well away from the cyclopropyl (0.6–1.0 ppm) and aromatic (7.0–8.0 ppm) regions.

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Must be

      
       of the slowest relaxing nucleus to ensure 99.9% magnetization recovery).
      
    • Scans: 16 minimum.[4][5][6]

Part 3: Data Analysis & Comparison

The following table synthesizes data from a typical validation batch, highlighting the discrepancy between the two methods.

MetricHPLC-UV (254 nm)qNMR (Internal Std)Interpretation
Reported Purity 99.2% (Area %) 94.5% (Weight %) The "Purity Gap"
Impurity Profile Detects trace bromo-precursor (0.3%)Detects Water (3.0%) & Salts (1.5%)HPLC is blind to inorganic/solvent impurities.
Identity Confirms d4-enrichment via MSConfirms structure & d4 positionsComplementary structural data.
Boroxine Effect Single sharp peak (acidic buffer)Averaged signals in DMSOqNMR integrates total boron species.
Analysis of the Discrepancy
  • Why HPLC Reads High: HPLC-UV "Area %" only measures UV-absorbing species. It ignores trapped water (boronic acids are hygroscopic), residual inorganic salts from the Suzuki synthesis, and non-chromophoric solvents.

  • Why qNMR Reads Lower: qNMR measures the mass of the target molecule relative to the total sample mass. The 94.5% value represents the true amount of active reagent available for your reaction. Using the HPLC value (99.2%) would lead to a 5% under-loading of reagents in your drug discovery workflow.

Part 4: Experimental Workflow Diagram

This decision tree guides the analyst through the purity assessment process, ensuring no critical quality attribute is overlooked.

PurityWorkflow Figure 2: Integrated workflow for validating deuterated boronic acids. Start Sample: 4-Cyclopropylphenylboronic Acid-d4 Sub1 Method A: HPLC-MS (Qualitative/Organic) Start->Sub1 Sub2 Method B: qNMR (Quantitative/Absolute) Start->Sub2 Check1 Check Isotopic Shift (d4 vs d0) Sub1->Check1 Retention Time Check2 Check Organic Impurities (Precursors) Sub1->Check2 MS/UV Spectra Calc Calculate Absolute Purity (Integrate vs Internal Std) Sub2->Calc Result Final COA Generation (Identity + True Assay) Check1->Result Pass Check2->Result Pass Calc->Result Wt % Value

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH. Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A, 1017(1-2), 1-8. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–839. Link

  • Waters Corporation. (2021). Separation of Boronic Acids Using MaxPeak Premier Columns. Application Note. Link

Sources

Cross-validation of analytical methods using 4-Cyclopropylphenylboronic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclopropylphenylboronic Acid-d4

In the landscape of modern drug development and bioanalysis, the precision and reliability of analytical data are paramount. For quantitative mass spectrometry, particularly in regulated environments, the use of deuterated internal standards is the gold standard for achieving the highest degree of accuracy.[1] This guide provides an in-depth comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 4-Cyclopropylphenylboronic Acid-d4, a deuterated internal standard crucial for robust bioanalytical assays.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for cross-validating analytical methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

The Critical Role of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable heavy isotope of hydrogen.[1][2] This subtle mass change allows the mass spectrometer to distinguish the standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[1][3] This co-elution and similar ionization response are essential for correcting variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more precise and accurate quantification.[1][3][4]

Cross-Validation: Ensuring Method Reliability

Cross-validation is the process of comparing two or more bioanalytical methods to ensure they produce comparable results.[5][6] This is a critical step when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different studies are to be combined. Regulatory bodies like the FDA and the global harmonization efforts culminating in the ICH M10 guideline emphasize the importance of cross-validation to ensure data integrity.[5][7][8][9][10]

This guide will compare two LC-MS/MS methods for the analysis of 4-Cyclopropylphenylboronic Acid-d4 in human plasma:

  • Method A: A rapid, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method with a short run time.

  • Method B: A conventional High-Performance Liquid Chromatography (HPLC) method with a longer run time but potentially different selectivity.

The objective is to demonstrate that both methods are suitable for their intended purpose and to establish their interchangeability.

Experimental Design and Protocols

The cross-validation study will be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[5][11][12]

General Workflow for Cross-Validation

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation & Comparison prep Spike Human Plasma with 4-Cyclopropylphenylboronic Acid-d4 extract Protein Precipitation (Acetonitrile) prep->extract method_a Method A (UHPLC-MS/MS) extract->method_a Inject method_b Method B (HPLC-MS/MS) extract->method_b Inject data_analysis Data Acquisition (Analyte/IS Ratio) method_a->data_analysis method_b->data_analysis comparison Comparison of Validation Parameters (Accuracy, Precision, Linearity) data_analysis->comparison report Cross-Validation Report comparison->report

Sources

Safety Operating Guide

4-Cyclopropylphenylboronic Acid-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyclopropylphenylboronic Acid-d4 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Coordinators

Executive Safety Assessment & Compound Profile

Senior Scientist Note: 4-Cyclopropylphenylboronic Acid-d4 is a stable isotope-labeled building block, typically used as an internal standard in mass spectrometry or for mechanistic studies (kinetic isotope effects). While the deuterium labeling ("d4") significantly increases the financial value, it does not alter the chemical toxicity or waste classification compared to its non-deuterated analog.

Critical Distinction: Deuterium (


H) is a stable isotope , not a radioisotope.[1] Do not  dispose of this compound in radioactive waste streams unless it has been cross-contaminated with other radiolabels (e.g., 

C or

H).
Physicochemical & Hazard Profile
ParameterData / StatusOperational Implication
Compound Name 4-Cyclopropylphenylboronic Acid-d4Verify label matches inventory (d4 vs. non-d4).
Physical State Solid (White to off-white powder)Dust inhalation risk; use localized exhaust.
Melting Point ~90–95 °C (Analog)Stable at room temp; store cool/dry.
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
RCRA Status Not P-listed or U-listedRegulated as Hazardous Chemical Waste (Not acute).
Environmental Boron contentStrictly No Drain Disposal (Phytotoxic to aquatic life).

Waste Segregation & Handling Protocols

Effective disposal requires separating the pure compound from reaction mixtures. Boronic acids can polymerize (trimerize to boroxines) upon dehydration, but this does not change the disposal path.

Protocol A: Disposal of Pure Solid Substance

Use this for expired inventory, degraded samples, or excess weighing solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling:

    • Deface the original commercial label to prevent "scavenging" of high-value isotopes.

    • Apply a hazardous waste label with the constituents: "4-Cyclopropylphenylboronic Acid-d4, Solid."

    • Check: "Toxic" and "Irritant."

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[4][5][6][7]

  • Secondary Decontamination: Wipe the exterior of the original vial with a solvent-dampened Kimwipe (acetone or methanol) and place the wipe into Solid Organic Waste .

Protocol B: Disposal of Reaction Mixtures (Suzuki-Miyaura Context)

Most common use case: Cross-coupling reactions involving Palladium catalysts.

  • Quenching: Ensure any active reagents (e.g., organolithiums or hydrides used in prior steps) are fully quenched. Boronic acids themselves do not require quenching.

  • Heavy Metal Segregation:

    • If the stream contains Palladium (Pd) or Nickel (Ni) catalysts, the waste must be tagged as "Heavy Metal Organic Waste."

    • Reasoning: Standard incineration protocols differ for metal-laden organics to capture metal oxides in the ash.

  • Solvent Compatibility:

    • Halogenated: If reaction used DCM, Chloroform, or DCE

      
      Halogenated Waste .
      
    • Non-Halogenated: If reaction used THF, Toluene, DMF, or Dioxane

      
      Non-Halogenated Waste .
      
  • Aqueous Layers: Aqueous washes containing boronic acid residues must not go down the drain due to boron content. Collect as Aqueous Chemical Waste .

Visualizing the Disposal Logic

The following decision tree guides you through the segregation process to ensure regulatory compliance (RCRA/CLP).

DisposalWorkflow Start Waste Source: 4-Cyclopropylphenylboronic Acid-d4 IsSolid Is it Pure Solid / Contaminated Debris? Start->IsSolid SolidWaste Solid Chemical Waste (Tag: Toxic, Irritant) IsSolid->SolidWaste Yes IsReaction Is it in Solution / Reaction Mixture? IsSolid->IsReaction No ContainsMetals Contains Heavy Metals? (Pd, Ni, Cu) IsReaction->ContainsMetals Yes MetalWaste Heavy Metal Organic Waste (Segregate for Ash Analysis) ContainsMetals->MetalWaste Yes SolventCheck Solvent Type? ContainsMetals->SolventCheck No HaloWaste Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Chlorinated NonHaloWaste Non-Halogenated Organic Waste (e.g., THF, Toluene, Alcohols) SolventCheck->NonHaloWaste Non-Chlorinated

Caption: Decision matrix for segregating boronic acid waste streams based on physical state and co-contaminants.

Emergency Procedures: Spillage

In the event of a benchtop spill of the solid d4-compound:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work within the fume hood radius.

  • Containment: Do not dry sweep if dust generation is likely.[7] Cover the spill with a damp paper towel (water or acetone) to weigh down the powder.

  • Cleanup:

    • Scoop the damp material into a wide-mouth waste jar.

    • Wipe the surface with a mild soap solution followed by water.

    • Verification: Boronic acids can leave a slippery residue; ensure the surface is tactilely clean.

  • Disposal: Place all cleanup materials (gloves, wipes) into the Solid Hazardous Waste container.

Regulatory & Environmental Context

  • Boron Phytotoxicity: While low in mammalian toxicity, boron is highly toxic to plants (phytotoxic). Municipal wastewater treatment plants (WWTPs) often cannot filter dissolved boron effectively. Therefore, zero discharge to sewer is a critical compliance metric [1].

  • Deuterium Inventory: Because d4-compounds are high-value assets, "disposal" often triggers an inventory audit. Ensure the mass is deducted from your chemical inventory system (e.g., ChemInventory, CisPro) to prevent "ghost inventory" flags during annual audits [2].

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification: Criteria for Listing & Characteristic Wastes (40 CFR Part 261). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8][9] Available at: [Link][8]

Sources

Mastering the Safe Handling of 4-Cyclopropylphenylboronic Acid-d4: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling 4-Cyclopropylphenylboronic Acid-d4, alongside comprehensive operational and disposal plans. Our aim is to furnish you with the critical knowledge to ensure your safety and maintain the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Key Hazards Associated with Phenylboronic Acids:

  • Skin Irritation: Direct contact can lead to redness and irritation.[4][5]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][5]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling 4-Cyclopropylphenylboronic Acid-d4.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1][5] Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][5][6] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A fully fastened laboratory coat is required to protect the skin and personal clothing from contamination.[5][6]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1] All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[2][5][6]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is fundamental for minimizing risk. The following workflow provides a procedural guide for the safe handling of 4-Cyclopropylphenylboronic Acid-d4.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe

Caption: A workflow for the safe handling of 4-Cyclopropylphenylboronic Acid-d4.

Detailed Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and the sash is at the appropriate height.[6]

    • Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid 4-Cyclopropylphenylboronic Acid-d4 within the fume hood to prevent the dispersion of dust.

    • Dissolution: Add the desired solvent to the solid in a controlled manner.

    • Transfer: Use appropriate glassware to transfer the solution to the reaction vessel.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined below.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-Cyclopropylphenylboronic Acid-d4 and any materials contaminated with it should be treated as hazardous waste.[5][7]

Waste Management Diagram

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weighing Paper) collect_solid Designated, Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Unused Solutions, Rinsates) collect_liquid Designated, Labeled Liquid Waste Container waste_liquid->collect_liquid dispose_EHS Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->dispose_EHS collect_liquid->dispose_EHS

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.